Manidipine
説明
Structure
3D Structure
特性
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89226-75-5 (di-hydrochloride) | |
| Record name | Manidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043745 | |
| Record name | Manidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1mg/mL | |
| Record name | Manidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89226-50-6 | |
| Record name | Manidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Manidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4754US88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Manidipine's Dual Mechanism of Action on L-type and T-type Calcium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manidipine, a third-generation dihydropyridine calcium channel blocker, exhibits a unique pharmacological profile characterized by its potent and sustained antihypertensive effects. This is largely attributed to its dual mechanism of action, involving the inhibition of both L-type and T-type voltage-gated calcium channels. This guide provides a comprehensive technical overview of this compound's interaction with these channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways to support advanced research and drug development.
Introduction
This compound is a lipophilic dihydropyridine derivative used in the clinical management of hypertension.[1] Unlike first-generation dihydropyridines, which primarily target L-type calcium channels, this compound's additional blockade of T-type calcium channels confers a distinct therapeutic advantage, including enhanced vascular selectivity and notable renal protective effects.[2][3] Understanding the intricacies of its interaction with both channel types at a molecular level is paramount for the development of next-generation calcium channel blockers with improved efficacy and safety profiles.
Core Mechanism of Action
This compound exerts its vasodilatory effects by binding to voltage-dependent L-type and T-type calcium channels on vascular smooth muscle cells.[4] This binding inhibits the influx of extracellular calcium ions, a critical step in the signaling cascade that leads to muscle contraction. The reduction in intracellular calcium concentration results in smooth muscle relaxation, leading to vasodilation and a subsequent decrease in blood pressure.[4]
L-type Calcium Channel Inhibition
This compound demonstrates a high affinity for L-type calcium channels (Cav1.2), which are abundant in vascular smooth muscle. The blockade of these channels is voltage-dependent, with this compound exhibiting a higher potency when the cell membrane is depolarized. This characteristic contributes to its vascular selectivity, as smooth muscle cells in hypertensive states have a more depolarized resting membrane potential.
T-type Calcium Channel Inhibition
A key differentiator for this compound is its ability to also block T-type calcium channels. Studies have shown that this compound inhibits all three subtypes of the T-type channel family: Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I).[5] T-type calcium channels are prevalent in the renal vasculature, particularly in the efferent arterioles.[2] Their blockade by this compound contributes to its renal-protective effects by reducing intraglomerular pressure.[3]
Quantitative Data on this compound's Potency
The following tables summarize the available quantitative data on the inhibitory potency of this compound against L-type and T-type calcium channels.
| L-type Calcium Channels | |||
| Channel Type | Cell Type | Experimental Condition | IC50 |
| Native L-type | Guinea-pig ventricular cells | Holding potential: -37 mV | 2.6 nM[6] |
| Native L-type | Guinea-pig ventricular cells | Holding potential: -78 mV | 400 nM[6] |
| Recombinant rabbit L-type (α1Cα2/δβ1a) | Xenopus oocytes | Not specified | 2.6 nM[7] |
| T-type Calcium Channels | ||
| Channel Subtype | Cell Type | IC50 |
| Recombinant human T-type (α1H) | Xenopus oocytes | 2.6 nM[7] |
| Cav3.1 (α1G), Cav3.2 (α1H), Cav3.3 (α1I) | Xenopus oocytes | Blockade confirmed, specific IC50 values not provided in the study.[5] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the effect of this compound on ionic currents through L-type calcium channels in isolated cells.
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes from guinea pig hearts.
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 3.5–5 MΩ when filled with the internal solution.
-
Internal Solution Composition (in mmol/L): 100 Cs-methanesulfonate, 40 CsCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.75 MgCl2, adjusted to pH 7.2 with CsOH.
-
External Solution Composition (in mmol/L): 140 NaCl, 6 KCl, 10 glucose, 10 HEPES, 1.5 MgCl2, 1 CaCl2, adjusted to pH 7.4 with NaOH.
-
Recording:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -40 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.
-
Perfuse the cell with the external solution containing varying concentrations of this compound.
-
Record the resulting inhibition of the calcium current to determine the IC50 value.
-
Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This method is utilized to study the effect of this compound on heterologously expressed L-type and T-type calcium channel subtypes.
Methodology:
-
Oocyte Preparation: Surgically remove and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Microinject oocytes with cRNA encoding the specific calcium channel subunits (e.g., α1, β, and α2δ for L-type; α1 for T-type). Incubate for 2-3 days to allow for channel expression.
-
Electrode Preparation: Pull two microelectrodes from borosilicate glass capillaries and fill them with 3 M KCl. The resistance should be between 0.5-1.5 MΩ.
-
Recording Chamber: Place the oocyte in a recording chamber continuously perfused with a bathing solution.
-
Electrode Impalement: Impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Voltage Clamp: Clamp the oocyte membrane at a holding potential (e.g., -80 mV).
-
Current Elicitation: Apply a series of depolarizing voltage steps to activate the expressed calcium channels and record the resulting currents.
-
Drug Application: Perfuse the oocyte with the bathing solution containing different concentrations of this compound.
-
Data Analysis: Measure the reduction in current amplitude at each this compound concentration to construct a dose-response curve and determine the IC50.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound's inhibitory action on calcium channels.
Caption: Workflow for whole-cell patch-clamp experiments.
Caption: Experimental workflow for two-microelectrode voltage-clamp in Xenopus oocytes.
Conclusion
This compound's dual blockade of L-type and T-type calcium channels underlies its effective antihypertensive properties and contributes to its favorable clinical profile, particularly its renal-protective effects. The voltage-dependent nature of its interaction with L-type channels provides a degree of vascular selectivity. Further research, particularly to elucidate the precise binding affinities and kinetics of this compound with individual T-type calcium channel subtypes, will be instrumental in guiding the rational design of future antihypertensive therapies with enhanced specificity and reduced side-effect profiles. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced pharmacology of this compound and other calcium channel modulators.
References
- 1. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-dependent modulation of L-type Ca2+ current by this compound in guinea-pig heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Manidipine
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of manidipine, a third-generation dihydropyridine calcium channel blocker. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Chemical Properties of this compound
This compound is a lipophilic diarylmethane and a dihydropyridine derivative.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [2] |
| Chemical Formula | C₃₅H₃₈N₄O₆ | [2][3] |
| Molecular Weight | 610.711 g/mol | [2][3][4] |
| CAS Number | 89226-50-6 | [2][5] |
| Appearance | Light Yellow Crystalline Solid | [1] |
| Solubility | <1mg/mL in water; ≥ 61.1mg/mL in DMSO | [2][5] |
| Melting Point | 123.2-127.8 °C (for free base) | [6] |
| IC₅₀ | 2.6 nM (in guinea-pig ventricular cells) | [1][7] |
Synthesis Pathway of this compound
The synthesis of this compound is accomplished through a multi-step process that culminates in a version of the Hantzsch dihydropyridine synthesis. The overall pathway involves the preparation of two key fragments which are then condensed to form the final dihydropyridine ring system.
The synthesis begins with the preparation of the side chain, 2-(4-benzhydrylpiperazin-1-yl)ethanol. This is achieved by the alkylation of N-(2-hydroxyethyl)piperazine with benzhydryl bromide.[3] This alcohol is then acylated using diketene to form 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.[3][6]
The final and crucial step is the Hantzsch condensation reaction. In this step, the prepared acetoacetate intermediate is reacted with 3-nitrobenzaldehyde and methyl 3-aminocrotonate.[3][8] This three-component reaction forms the 1,4-dihydropyridine core of the this compound molecule. The resulting this compound free base can then be converted to its dihydrochloride salt for pharmaceutical use.[6][8]
Experimental Protocols
The following protocols are based on procedures outlined in cited patents for the synthesis of this compound and its hydrochloride salt.[6][8]
Step 1: Synthesis of 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate (Intermediate I2)
-
Preparation of 1-benzhydryl-4-(2-hydroxyethyl)piperazine (Intermediate I1): This intermediate is typically prepared first. N-hydroxyethyl piperazine is reacted with diphenylmethyl chloride (benzhydryl chloride) in the presence of a base like potassium carbonate in a solvent such as DMF. The reaction is typically carried out at a temperature of 20-30 °C for 1.5-4 hours.[8]
-
Acylation: The prepared 1-benzhydryl-4-(2-hydroxyethyl)piperazine is dissolved in an appropriate solvent. A catalyst such as 4-dimethylaminopyridine (DMAP) is added.[8]
-
Diketene is then added to the mixture to perform the acylation reaction.[8]
-
After the reaction is complete, the mixture is washed with a diluted alkaline solution, dried, and concentrated to yield the oily product, 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.[6][8]
Step 2: Synthesis of this compound (Hantzsch Reaction)
-
Reaction Setup: In a reaction flask, combine 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate (e.g., 75.9 mmol), m-nitrobenzaldehyde (e.g., 75.7 mmol), and methyl 3-aminocrotonate (e.g., 75.8 mmol).[8]
-
Solvent Addition: Add isopropanol as the solvent (e.g., 300 ml).[8]
-
Reaction Conditions: Heat the mixture under stirring to 75-85 °C and maintain the reaction for 6-20 hours (a specific example cites 16 hours).[8]
-
Work-up: After the reaction is complete, concentrate the solution under reduced pressure. Dissolve the residue in ethyl acetate.[8]
-
Purification: Wash the ethyl acetate solution with warm water (50-60 °C). Dry the organic layer and concentrate it under reduced pressure to obtain this compound free base.[8] A crystallization step using a mixed solvent system (e.g., methyl acetate/isopropyl ether/n-hexane) can be employed for further purification.[6]
Step 3: Preparation of this compound Dihydrochloride
-
Salt Formation: Dissolve the purified this compound free base in a suitable solvent like methanol.[6]
-
Add a solution of hydrogen chloride in an organic solvent (e.g., methanolic HCl) to adjust the pH to 1-2.[6] The molar ratio of this compound to HCl should be approximately 1:2.0-2.2.[8]
-
Crystallization and Isolation: Stir the solution to allow the hydrochloride salt to crystallize and precipitate.
-
Filter the solid product, and recrystallize it from a solvent such as 95% methanol.[6]
-
Dry the final product to obtain this compound dihydrochloride.
Mechanism of Action: Signaling Pathway
This compound functions as a calcium channel antagonist, primarily targeting voltage-dependent L-type and T-type calcium channels on vascular smooth muscle cells.[2][9][10] The contraction of these cells is a key factor in regulating blood pressure.
The process begins when an agonist (e.g., angiotensin II) binds to a Gq protein-coupled receptor on the cell membrane. This activates a signaling cascade that leads to the release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic reticulum.[2][9] This initial calcium release triggers the opening of voltage-dependent calcium channels, allowing a larger influx of extracellular Ca²⁺ into the cell.[2][9] The increased intracellular calcium concentration leads to the activation of downstream pathways that result in muscle contraction and vasoconstriction, thereby increasing blood pressure.[10]
This compound exerts its antihypertensive effect by binding to these L-type and T-type calcium channels, effectively blocking the influx of extracellular calcium.[9][10] This inhibition prevents the sustained contraction of vascular smooth muscle, leading to vasodilation (relaxation of the blood vessels).[2][9] The resulting decrease in peripheral vascular resistance leads to a reduction in blood pressure.[10] this compound shows high selectivity for vascular tissue with minimal effects on the heart at standard clinical doses.[2][9]
References
- 1. This compound | 89226-50-6 [chemicalbook.com]
- 2. This compound | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. CN102875451A - Improved method for synthesis process of this compound hydrochloride - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CN104292150A - Synthetic process of this compound hydrochloride - Google Patents [patents.google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
In-Vitro Characterization of Manidipine Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manidipine is a third-generation dihydropyridine calcium channel blocker utilized in the management of hypertension.[1][2][3] Its therapeutic effect is primarily achieved through the inhibition of voltage-gated calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[4][5] A comprehensive understanding of its binding affinity to its molecular targets is crucial for drug development and for elucidating its mechanism of action. This technical guide provides an in-depth overview of the in-vitro characterization of this compound's binding affinity, summarizing key quantitative data and detailing relevant experimental protocols.
This compound is distinguished from many other dihydropyridine calcium channel blockers by its activity on both L-type and T-type calcium channels.[1][4][5] While older dihydropyridines predominantly act on L-type calcium channels, this compound's dual action contributes to its unique pharmacological profile, including its effects on renal microcirculation.[5][6]
Quantitative Binding Affinity Data
The following tables summarize the available in-vitro quantitative data for this compound's interaction with voltage-gated calcium channels. The data is primarily derived from electrophysiological studies, which measure the functional inhibition of ion channels and from which the half-maximal inhibitory concentration (IC50) is determined.
Table 1: this compound Binding Affinity for L-Type Calcium Channels
| Target | Cell Type | Method | Parameter | Value | Reference |
| L-type Ca2+ current | Guinea-pig ventricular cells | Whole-cell patch-clamp | IC50 | 2.6 nM | (Tohse et al., 1993)[7] |
| L-type Ca2+ current | Guinea-pig ventricular cells | Whole-cell patch-clamp | IC50 | 400 nM | (Tohse et al., 1993)[7] |
| Native L-type channels | Dissociated guinea pig cardiac ventricular cells | Not specified | IC50 | 2.6 nM | (Cayman Chemical) |
| Recombinant rabbit L-type (α1Cα2/δβ1a) | Xenopus oocytes | Not specified | - | Blocking activity confirmed | (Cayman Chemical) |
Note: The different IC50 values reported by Tohse et al. (1993) were obtained at different holding potentials (-37 mV and -78 mV, respectively), indicating that this compound's binding is voltage-dependent.[7]
Table 2: this compound Binding Affinity for T-Type Calcium Channels
| Target | Expression System | Method | Parameter | Value | Reference |
| Human T-type (α1H) | Xenopus oocytes | Not specified | - | Blocking activity confirmed | (Cayman Chemical) |
Experimental Protocols
Whole-Cell Patch-Clamp for Measuring L-type Ca2+ Current Inhibition
This method allows for the direct measurement of ion channel activity in living cells and is a powerful tool for characterizing the inhibitory effects of compounds like this compound.
Objective: To determine the IC50 value of this compound for L-type Ca2+ currents in isolated cardiac myocytes.
Methodology:
-
Cell Preparation: Single ventricular cells are isolated from guinea pig hearts.
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is established. This provides electrical access to the cell's interior.
-
Voltage Protocol: The cell membrane potential is held at a specific value (e.g., -37 mV or -78 mV) to control the activation state of the calcium channels.[7] Depolarizing voltage steps are then applied to elicit L-type Ca2+ currents.
-
Drug Application: this compound is applied to the bath solution at various concentrations.
-
Data Acquisition and Analysis: The peak L-type Ca2+ current is measured before and after the application of this compound. The percentage of current inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are a standard method for characterizing the affinity and density of receptors in a given tissue or cell preparation.
Objective: To determine the binding affinity (Ki) of this compound for L-type calcium channels.
Methodology:
-
Membrane Preparation: Membranes are prepared from a tissue or cell line known to express the target calcium channels. This typically involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.[8]
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]PN200-110, a dihydropyridine) and varying concentrations of unlabeled this compound.[9]
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters.[8]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then used to generate a competition curve, from which the IC50 of this compound is calculated. The Ki value can then be derived from the IC50 using the Cheng-Prusoff equation.[8]
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's antihypertensive effect.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Key Concepts
Caption: Logical relationships of this compound and its mode of action.
References
- 1. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Force measurements from voltage-clamped guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular Risk Management - Efficacy of this compound in Hypertension and Beyond | ECR Journal [ecrjournal.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Effects of this compound vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-dependent modulation of L-type Ca2+ current by this compound in guinea-pig heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Manidipine: A Technical Deep Dive
A Third-Generation Dihydropyridine Calcium Channel Blocker with a Unique Dual-Action Mechanism
Manidipine, a third-generation dihydropyridine calcium channel blocker, has carved a distinct niche in the management of hypertension. Its discovery and development journey reveals a strategic drug design approach aimed at enhancing vascular selectivity, prolonging its duration of action, and improving the side-effect profile compared to its predecessors. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Lead Optimization: The Quest for a Superior Dihydropyridine
The development of this compound emerged from the established therapeutic value of dihydropyridine calcium channel blockers in treating hypertension. The core strategy in its discovery was to optimize the dihydropyridine scaffold to achieve a more favorable pharmacological profile.
The general structure-activity relationship (SAR) for dihydropyridines indicates that:
-
The 1,4-dihydropyridine ring is essential for activity.
-
The presence of an aryl group at the 4-position, typically substituted with an electron-withdrawing group, is crucial for potency.
-
Ester groups at the 3- and 5-positions significantly influence the activity and pharmacokinetic properties.[1]
The lead optimization process for this compound focused on modifying the ester side chains to enhance lipophilicity and receptor binding characteristics. This led to the incorporation of a unique piperazine moiety, a key structural feature that distinguishes this compound from other dihydropyridines. This modification contributes to its high lipophilicity, which allows for a gradual onset and a long duration of action.[2] The (S)-enantiomer of this compound has been shown to be significantly more potent than the (R)-enantiomer, highlighting the stereospecificity of its interaction with the calcium channel.[3]
Synthesis of this compound: A Multi-step Chemical Process
The synthesis of this compound is a multi-step process that culminates in the formation of the dihydropyridine ring through a Hantzsch-type condensation reaction. The general synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-benzhydryl-4-(2-hydroxyethyl)piperazine
-
N-(2-hydroxyethyl)piperazine is reacted with benzhydryl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature to facilitate the alkylation of the piperazine nitrogen.
-
The product is then isolated and purified.[4]
Step 2: Synthesis of 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate
-
1-benzhydryl-4-(2-hydroxyethyl)piperazine is acylated with diketene.
-
The reaction is typically carried out by heating the reactants, and the resulting acetoacetate is purified.[5][6]
Step 3: Hantzsch Condensation to form this compound
-
2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, and methyl 3-aminocrotonate are dissolved in a solvent such as isopropanol.
-
The mixture is heated to reflux to drive the condensation reaction, leading to the formation of the dihydropyridine ring.
-
The crude this compound is then purified through recrystallization.[5][6]
Step 4: Formation of this compound Hydrochloride
-
The purified this compound free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid to precipitate this compound hydrochloride.
-
The resulting salt is then collected by filtration and dried.[5][6]
Experimental Workflow for this compound Synthesis
Caption: General synthetic workflow for this compound Hydrochloride.
Mechanism of Action: A Dual Blockade of L- and T-type Calcium Channels
This compound exerts its antihypertensive effect primarily by blocking voltage-dependent calcium channels in vascular smooth muscle cells. Unlike many other dihydropyridines that are selective for L-type calcium channels, this compound exhibits a dual-blocking action on both L-type and T-type calcium channels.[7][8] This dual blockade is a key factor contributing to its unique pharmacological profile.
L-type Calcium Channel Blockade:
-
Blockade of L-type calcium channels in vascular smooth muscle cells inhibits the influx of extracellular calcium.[9]
-
This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance and blood pressure.[9]
T-type Calcium Channel Blockade:
-
T-type calcium channels are present in both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles of the kidneys.[8]
-
By blocking T-type channels in the efferent arterioles, this compound causes vasodilation, which reduces intraglomerular pressure. This action is thought to contribute to its renal protective effects.[10]
-
The blockade of T-type calcium channels may also play a role in reducing the reflex tachycardia that can be associated with potent vasodilation.
Signaling Pathway of this compound's Action
Caption: Simplified signaling pathway of this compound's dual-channel blockade.
Preclinical Pharmacological Profile
A battery of in vitro and in vivo studies was conducted to establish the pharmacological profile of this compound.
In Vitro Studies
Calcium Channel Binding Assays: Radioligand binding assays were employed to determine the affinity of this compound for L-type calcium channels. These assays typically use a radiolabeled dihydropyridine, such as [3H]nitrendipine, to label the channels in tissue homogenates (e.g., from rat brain or cardiac muscle). The ability of this compound to displace the radioligand is measured to determine its binding affinity (Ki). The (S)-(+)-isomer of this compound has shown a significantly higher affinity in these assays compared to the (R)-(-)-isomer.[3]
Functional Assays in Isolated Tissues: The vasodilatory effects of this compound were assessed in isolated arterial preparations, such as rat aorta or mesenteric arteries. These tissues are contracted with a depolarizing agent (e.g., high potassium solution) or a receptor agonist (e.g., norepinephrine), and the ability of this compound to induce relaxation is measured. These studies demonstrated the potent and long-lasting vasodilatory action of this compound.
In Vivo Studies in Animal Models
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs): SHRs are a widely used animal model of essential hypertension. Oral administration of this compound to SHRs has been shown to cause a significant and sustained reduction in blood pressure.[11] These studies confirmed the antihypertensive efficacy of this compound in a relevant animal model.
Renal Hemodynamic Studies: Studies in animal models have demonstrated that this compound increases renal blood flow and reduces renovascular resistance.[11] Micropuncture studies in SHRs have shown that this compound dilates both afferent and efferent glomerular arterioles, leading to a reduction in intraglomerular pressure. This provides experimental evidence for its renal protective effects.
Pharmacokinetic Studies: Pharmacokinetic studies in animals, such as rats and dogs, have characterized the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies revealed that this compound is well-absorbed orally and undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes.[7]
| Preclinical Pharmacokinetic Parameters of this compound in Rats | |
| Parameter | Value |
| Bioavailability | Varies with formulation |
| Tmax (Time to peak plasma concentration) | ~2 hours |
| Protein Binding | High (>90%) |
| Metabolism | Extensive hepatic metabolism |
| Elimination Half-life | Varies with dose and formulation |
| Major Excretion Route | Feces (via biliary excretion of metabolites) |
Note: The values presented are approximate and can vary depending on the specific study conditions and formulation used.[12][13]
Clinical Development: From Trials to Therapeutic Use
The clinical development of this compound involved a series of Phase I, II, and III clinical trials to evaluate its safety, efficacy, and optimal dosing in hypertensive patients.
Phase I Studies: Safety and Pharmacokinetics in Humans
Phase I studies in healthy volunteers established the safety and pharmacokinetic profile of this compound in humans. These studies confirmed that this compound is generally well-tolerated and provided data on its absorption, metabolism, and elimination, which informed the dosing regimens for subsequent trials. The half-life of elimination was observed to be dose-dependent, with doses of 5, 10, and 20 mg producing half-lives of approximately 3.94, 5.02, and 7.95 hours, respectively.[7]
Phase II and III Studies: Efficacy and Safety in Hypertensive Patients
Numerous clinical trials have demonstrated the efficacy of this compound in lowering blood pressure in patients with mild to moderate essential hypertension.[14][15] These studies have consistently shown that once-daily administration of this compound (typically 10-20 mg) provides a smooth and sustained reduction in blood pressure over a 24-hour period.[14]
Comparative Clinical Trials: this compound has been compared to other antihypertensive agents, including other calcium channel blockers like amlodipine, and angiotensin-converting enzyme (ACE) inhibitors like enalapril.[8]
-
This compound vs. Amlodipine: Several head-to-head trials have shown that this compound has a comparable antihypertensive efficacy to amlodipine.[8] A key finding from these studies is that this compound is associated with a significantly lower incidence of ankle edema, a common side effect of dihydropyridine calcium channel blockers.[16]
-
This compound vs. Enalapril: Studies have demonstrated that this compound is as effective as enalapril in reducing blood pressure in hypertensive patients, including those with type 2 diabetes.[8]
| Comparative Efficacy of this compound in Clinical Trials | |
| Comparator | Outcome |
| Amlodipine | Similar reduction in systolic and diastolic blood pressure.[8] |
| Enalapril | Comparable blood pressure-lowering effect.[8] |
| Incidence of Ankle Edema: this compound vs. Amlodipine (Meta-analysis data) | |
| Treatment Group | Relative Risk for Ankle Edema |
| This compound | 0.35 (95% CI: 0.22 - 0.54) |
This data suggests a significantly lower risk of ankle edema with this compound compared to amlodipine.[16]
Special Populations
The efficacy and safety of this compound have also been evaluated in specific patient populations:
-
Elderly Patients: this compound has been shown to be effective and well-tolerated in elderly patients with hypertension.[14]
-
Patients with Renal Impairment: Due to its favorable effects on renal hemodynamics, this compound is considered a suitable option for hypertensive patients with renal impairment.[10]
-
Patients with Diabetes: this compound has been shown to be effective in lowering blood pressure in diabetic patients without adversely affecting glucose metabolism.[8]
Conclusion
The discovery and development of this compound represent a successful example of rational drug design in the field of cardiovascular medicine. By strategically modifying the dihydropyridine scaffold, a third-generation calcium channel blocker with a unique dual L- and T-type channel blocking mechanism was created. This dual action translates into effective blood pressure control with the added benefit of potential renal protection and an improved side-effect profile, particularly a lower incidence of ankle edema compared to other drugs in its class. The comprehensive preclinical and clinical evaluation of this compound has firmly established its role as a valuable therapeutic option for the management of hypertension in a broad range of patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (this compound) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102875451A - Improved method for synthesis process of this compound hydrochloride - Google Patents [patents.google.com]
- 6. CN102875451B - Improved method for synthesis process of this compound hydrochloride - Google Patents [patents.google.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]
- 11. Effect of calcium antagonist, this compound hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and in vivo Evaluation of this compound by Self-Nanoemulsifying Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety profiles of this compound compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
Manidipine: A Comprehensive Technical Guide to its Molecular Targets Beyond Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manidipine is a third-generation dihydropyridine calcium channel blocker widely recognized for its efficacy in the management of hypertension. Its primary mechanism of action involves the inhibition of L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] However, a growing body of evidence reveals that this compound's pharmacological profile extends beyond this primary function, engaging with a diverse array of molecular targets that contribute to its pleiotropic effects, including anti-inflammatory, antioxidant, and metabolic benefits.[2][3]
This technical guide provides an in-depth exploration of the molecular targets of this compound independent of its calcium channel blocking activity. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of these off-target interactions, supported by quantitative data, comprehensive experimental methodologies, and visual representations of the associated signaling pathways.
Quantitative Data Summary
The following table summarizes the known quantitative parameters of this compound's interaction with its non-calcium channel molecular targets.
| Molecular Target | Parameter | Value | Cell/System | Reference |
| Cytochrome P450 2J2 (CYP2J2) | Ki (competitive inhibition) | 0.0294 µM | Recombinant human CYP2J2 | [4] |
| Endothelin-1 (ET-1) Signaling | ED50 (inhibition of Ca²⁺ increase) | 1 nM (10⁻⁹ mol/L) | A7r5 cells, Glomerular mesangial cells | [5] |
| Nuclear Factor of Activated T-cells 2 (NFAT2) | Predicted Binding Affinity | 4.3967 µM | Molecular Docking Simulation |
Detailed Molecular Target Analysis
Cytochrome P450 2J2 (CYP2J2) Inhibition
This compound has been identified as a potent competitive inhibitor of Cytochrome P450 2J2 (CYP2J2), an enzyme involved in the metabolism of arachidonic acid to signaling molecules.[4]
-
Objective: To determine the inhibitory potential and kinetics of this compound on human CYP2J2 activity.
-
System: Recombinant human CYP2J2.
-
Substrate: Luciferin-2J2/4F12 O-dealkylase.
-
Methodology:
-
Recombinant human CYP2J2 is incubated with varying concentrations of this compound.
-
The luciferin-based substrate is added to initiate the enzymatic reaction.
-
The O-dealkylase activity of CYP2J2 is measured by quantifying the luminescent signal produced.
-
Concentration-dependent inhibition is used to calculate the IC50 value.
-
Kinetic analyses, such as Lineweaver-Burk plots, are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki).[4]
-
Caption: this compound competitively inhibits CYP2J2, blocking EETs production.
Modulation of Endothelial Nitric Oxide Synthase (eNOS) and Inflammatory Mediators
This compound exerts significant vasoprotective effects by modulating the expression of key proteins involved in endothelial function and inflammation. Studies in hypertensive rat aortas have shown that this compound normalizes the decreased expression of endothelial nitric oxide synthase (eNOS) and attenuates the overexpression of NADPH oxidase, vascular cell adhesion molecule-1 (VCAM-1), and monocyte chemoattractant protein-1 (MCP-1).[2]
-
Objective: To quantify the protein expression of eNOS in response to this compound treatment.
-
System: Aortas from N(G)-nitro-L-arginine methyl ester (L-NAME)-induced hypertensive rats.
-
Methodology:
-
Hypertensive rats are treated with this compound (e.g., 10 mg/kg/day) for a specified period (e.g., 2 weeks).
-
Aortic tissues are harvested and homogenized to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for eNOS.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.
-
Expression levels are normalized to a loading control (e.g., β-actin).[2]
-
-
Objective: To measure the mRNA levels of NADPH oxidase, VCAM-1, and MCP-1.
-
System: Aortas from L-NAME-induced hypertensive rats.
-
Methodology:
-
Total RNA is extracted from the aortic tissues of control and this compound-treated rats.
-
RNA quality and quantity are assessed.
-
First-strand cDNA is synthesized from the RNA template using reverse transcriptase.
-
Quantitative PCR (qPCR) is performed using specific primers for NADPH oxidase, VCAM-1, MCP-1, and a housekeeping gene (e.g., GAPDH).
-
The relative gene expression is calculated using the ΔΔCt method.[2]
-
Caption: this compound's vasoprotective and anti-inflammatory effects.
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Activation
This compound has been shown to activate PPAR-γ, a nuclear receptor that plays a critical role in adipogenesis and insulin sensitivity. This activity is believed to contribute to this compound's beneficial metabolic profile.[3][6]
-
Objective: To assess the ability of this compound to activate PPAR-γ.
-
System: 3T3-L1 rat adipocytes or a suitable cell line transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase gene.
-
Methodology:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are treated with various concentrations of this compound, a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.
-
After an incubation period, the cells are lysed.
-
Luciferase substrate is added to the cell lysate.
-
The resulting luminescence, which is proportional to PPAR-γ activation, is measured using a luminometer.
-
The data is analyzed to determine the dose-response relationship and the EC50 value for this compound.
-
Caption: this compound activates PPAR-γ, leading to improved metabolic outcomes.
Inhibition of Aldosterone Secretion
Clinical studies have indicated that this compound can inhibit the secretion of aldosterone, a mineralocorticoid hormone involved in blood pressure regulation.[7] The precise in vitro inhibitory concentration is yet to be fully elucidated.
-
Objective: To quantify the direct inhibitory effect of this compound on aldosterone secretion.
-
System: Human adrenocortical cell line (e.g., NCI-H295R).
-
Methodology:
-
Adrenocortical cells are cultured in multi-well plates.
-
The cells are stimulated with an agent that induces aldosterone secretion, such as angiotensin II or potassium chloride.
-
Varying concentrations of this compound are added to the stimulated cells.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of aldosterone in the supernatant is measured using a specific radioimmunoassay (RIA) or ELISA.
-
The results are used to generate a dose-response curve and calculate the IC50 of this compound for aldosterone secretion inhibition.
-
Modulation of Endothelin-1 (ET-1) Signaling
This compound exhibits a dual effect on the signaling pathway of endothelin-1 (ET-1), a potent vasoconstrictor. It potently inhibits the ET-1-induced increase in intracellular calcium, while simultaneously potentiating the ET-1-induced expression of the immediate-early genes c-fos and c-jun.[5]
-
Objective: To measure the effect of this compound on ET-1-induced changes in intracellular calcium concentration.
-
System: Vascular smooth muscle cells (A7r5) or glomerular mesangial cells.
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are pre-incubated with different concentrations of this compound.
-
ET-1 is added to stimulate an increase in intracellular calcium.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is monitored using a fluorescence spectrophotometer or a fluorescence microscope.
-
The dose-dependent inhibition by this compound is used to calculate the ED50.[5]
-
-
Objective: To determine the effect of this compound on ET-1-induced expression of c-fos and c-jun.
-
Methodology:
-
Cells are treated with ET-1 in the presence or absence of this compound (e.g., 10⁻⁵ mol/L).
-
At various time points, total RNA is extracted from the cells.
-
The mRNA levels of c-fos and c-jun are quantified using Northern blotting or quantitative RT-PCR.
-
The potentiation of gene expression by this compound is determined by comparing the mRNA levels in cells treated with ET-1 alone versus those treated with ET-1 and this compound.[5]
-
References
- 1. Efficacy and mode of action of this compound: a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. MANP Activation Of The cGMP Inhibits Aldosterone Via PDE2 And CYP11B2 In H295R Cells And In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. MANP Activation Of The cGMP Inhibits Aldosterone Via PDE2 And CYP11B2 In H295R Cells And In Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Manidipine's Effects on Vascular Smooth Muscle Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manidipine, a third-generation dihydropyridine calcium channel blocker, exerts significant effects on vascular smooth muscle cells (VSMCs), primarily through its potent inhibition of voltage-dependent calcium channels. This guide provides a comprehensive technical overview of the molecular mechanisms, physiological consequences, and experimental methodologies related to this compound's action on VSMCs. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in cardiovascular drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of this compound's vascular pharmacology.
Introduction
Vascular smooth muscle cell (VSMC) contraction is a fundamental process in the regulation of blood pressure and peripheral vascular resistance. The influx of extracellular calcium through voltage-dependent calcium channels is a critical trigger for the initiation of the contractile cascade. Dihydropyridine calcium channel blockers are a class of drugs that therapeutically target these channels to induce vasodilation and lower blood pressure. This compound is a distinctive member of this class, notable for its dual blockade of both L-type and T-type calcium channels, which contributes to its unique pharmacological profile, including its effects on renal microcirculation.[1][2][3] This guide delves into the specific effects of this compound on VSMCs at the cellular and molecular level.
Mechanism of Action in Vascular Smooth Muscle Cells
This compound's primary mechanism of action in VSMCs is the inhibition of calcium influx through voltage-dependent calcium channels (VDCCs).[1] By blocking these channels, this compound reduces the intracellular calcium concentration ([Ca²⁺]i), thereby preventing the activation of calmodulin and myosin light-chain kinase (MLCK), which are essential for the phosphorylation of myosin and subsequent cross-bridge cycling with actin that leads to muscle contraction. This results in vascular smooth muscle relaxation and vasodilation.[1]
Dual Blockade of L-type and T-type Calcium Channels
A key feature of this compound is its ability to block both L-type and T-type calcium channels.[1][2][3] While L-type channels are the predominant VDCCs in most vascular beds and are the primary target of many dihydropyridines, T-type channels are also expressed in certain vascular tissues, including the renal efferent arterioles. This compound's blockade of T-type channels is thought to contribute to its renal-protective effects by dilating both afferent and efferent arterioles, thereby reducing intraglomerular pressure.[2][3]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on various parameters in vascular smooth muscle cells and related experimental models.
Table 1: Inhibitory Potency of this compound on Calcium Channels and Cellular Responses
| Parameter | Cell/Tissue Type | Agonist/Condition | IC50 / ED50 | Reference |
| L-type Ca²⁺ Current Inhibition | Guinea-pig ventricular cells | Depolarization (-37 mV holding potential) | IC50 = 2.6 nM | |
| L-type Ca²⁺ Current Inhibition | Guinea-pig ventricular cells | Depolarization (-78 mV holding potential) | IC50 = 400 nM | |
| Endothelin-1-induced [Ca²⁺]i Increase | A7r5 cells | Endothelin-1 | ED50 = 10⁻⁹ mol/L | |
| Endothelin-1-induced DNA Synthesis | Rat VSMCs | Endothelin-1 (10⁻⁷ M) | IC50 = 10⁻⁷ M | |
| Endothelin-1-induced Protein Synthesis | Rat VSMCs | Endothelin-1 (10⁻⁷ M) | IC50 = 10⁻⁸ M | |
| DNA Synthesis Suppression | Rat aortic VSMCs | - | 50% suppression at 10⁻⁶ M |
Table 2: Effects of this compound on Gene Expression
| Gene | Cell Type | Condition | Effect | Concentration | Reference |
| c-fos | A7r5 cells | Endothelin-1-induced | Potentiation | 10⁻⁵ mol/L | |
| c-jun | A7r5 cells | Endothelin-1-induced | Potentiation | 10⁻⁵ mol/L | |
| Glycosaminoglycan (GAG) Synthesis | Rat aortic VSMCs | - | Stimulation to 450% of control | 10⁻⁸ M |
Experimental Protocols
Cell Culture
Protocol 4.1.1: Culture of Rat Aortic Vascular Smooth Muscle Cells (VSMCs)
-
Isolation: Aseptically dissect the thoracic aorta from a Sprague-Dawley rat. Remove the surrounding adipose and connective tissue.
-
Endothelium Removal: Gently scrape the intimal surface to remove the endothelium.
-
Digestion: Mince the aortic tissue and incubate in a solution of collagenase and elastase to digest the extracellular matrix and release individual VSMCs.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Plate the cells in culture flasks.
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days. Passage the cells upon reaching 80-90% confluency.
Protocol 4.1.2: Culture of A7r5 Cell Line
-
Thawing: Rapidly thaw a cryopreserved vial of A7r5 cells (ATCC CRL-1444) in a 37°C water bath.
-
Plating: Transfer the cell suspension to a culture flask containing DMEM with 10% FBS.
-
Maintenance: Culture and passage the cells as described for primary VSMCs.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Protocol 4.2.1: Fura-2 AM-based [Ca²⁺]i Measurement
-
Cell Preparation: Plate VSMCs or A7r5 cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a balanced salt solution (BSS). Incubate the cells with 2-5 µM Fura-2 acetoxymethyl ester (Fura-2 AM) in BSS for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells with BSS and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.
-
Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.
-
Experimental Procedure: Perfuse the cells with BSS and establish a baseline fluorescence ratio. Apply this compound at desired concentrations for a specified pre-incubation period. Subsequently, stimulate the cells with a vasoconstrictor agonist (e.g., endothelin-1, phenylephrine) and record the changes in the fluorescence ratio.
-
Calibration: At the end of each experiment, calibrate the fluorescence signal by determining the maximum fluorescence ratio (Rmax) in the presence of a calcium ionophore (e.g., ionomycin) and excess calcium, and the minimum fluorescence ratio (Rmin) after chelating calcium with EGTA.
Assessment of Vasodilation
Protocol 4.3.1: Organ Bath Experiment with Rat Aortic Rings
-
Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. The rings are mounted between two hooks, one fixed and the other connected to a force-displacement transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess their viability.
-
Experimental Procedure:
-
Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor agonist (e.g., phenylephrine, 10⁻⁶ M).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by the agonist.
-
Construct a concentration-response curve to determine the EC50 of this compound for vasodilation.
-
Gene Expression Analysis
Protocol 4.4.1: RT-qPCR for c-fos and c-jun
-
Cell Treatment: Culture VSMCs or A7r5 cells to near confluency. Pre-incubate the cells with this compound (e.g., 10⁻⁵ M) for 30 minutes.
-
Stimulation: Stimulate the cells with an agonist known to induce immediate early gene expression (e.g., endothelin-1).
-
RNA Extraction: At various time points after stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for c-fos, c-jun, and a housekeeping gene (e.g., GAPDH) for normalization. Use a SYBR Green-based detection method.
-
Data Analysis: Calculate the relative expression of c-fos and c-jun mRNA normalized to the housekeeping gene using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's mechanism of action in VSMCs.
Caption: Workflow for organ bath experiments.
References
The Pleiotropic Cardiovascular Effects of Manidipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), is primarily utilized for the management of hypertension. Its principal mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. However, a growing body of evidence highlights the pleiotropic effects of this compound that extend beyond its antihypertensive properties. Notably, this compound also blocks T-type calcium channels, a feature not shared by all CCBs, contributing to its unique pharmacological profile. This technical guide provides an in-depth exploration of the multifaceted cardiovascular effects of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.
Core Pleiotropic Effects of this compound
This compound's pleiotropic effects encompass a range of beneficial actions on the cardiovascular system, including anti-inflammatory, antioxidant, metabolic, and renal-protective properties. These effects are attributed to its ability to modulate various signaling pathways independent of its primary blood pressure-lowering mechanism.
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various experimental settings. It has been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, key players in the pathogenesis of atherosclerosis.
Signaling Pathway: Inhibition of NF-κB
A central mechanism underlying this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In vascular endothelial cells and macrophages, pro-inflammatory stimuli typically trigger the activation of NF-κB, leading to the transcription of genes encoding inflammatory mediators. This compound has been shown to suppress this activation, thereby reducing the production of cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8).[1]
Antioxidant Effects
Oxidative stress is a critical contributor to cardiovascular disease. This compound exhibits antioxidant properties by modulating enzymes involved in the production and detoxification of reactive oxygen species (ROS).
Signaling Pathway: Modulation of NADPH Oxidase and Heme Oxygenase-1
This compound has been shown to decrease the expression of p22phox, a subunit of the ROS-producing enzyme NADPH oxidase.[2] Concurrently, it increases the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions.[2] This dual action effectively reduces oxidative stress in the vasculature.
Metabolic Effects
This compound has demonstrated beneficial effects on metabolic parameters, particularly insulin sensitivity, which is often impaired in hypertensive patients.
Signaling Pathway: PPAR-γ Activation
A key mechanism underlying this compound's metabolic benefits is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3] Activation of PPAR-γ leads to increased expression of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity. This activation also promotes the secretion of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.
Renal Protection
This compound exhibits significant renal-protective effects, which are particularly relevant in hypertensive patients who are at risk of developing kidney disease.
Mechanism: Dilation of Afferent and Efferent Arterioles
Unlike some other CCBs that primarily dilate the afferent arterioles, this compound's blockade of both L- and T-type calcium channels leads to vasodilation of both the afferent and efferent glomerular arterioles.[4][5][6] This balanced vasodilation helps to reduce intraglomerular pressure, thereby mitigating hyperfiltration-induced renal damage and reducing albuminuria.
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from key clinical trials comparing the pleiotropic effects of this compound with amlodipine.
Table 1: Effects on Metabolic Parameters (MARIMBA Study) [7][8]
| Parameter | This compound (20 mg/day) | Amlodipine (10 mg/day) | p-value |
| Change in HOMA-IR | -21.3% | -8.3% | 0.007 (this compound vs. baseline) |
| Change in Plasma Adiponectin | +32.9% | No significant change | 0.011 (this compound vs. baseline) |
| Change in Plasma TNF-α | -37.1% | No significant change | 0.019 (this compound vs. baseline) |
Table 2: Effects on Renal Function in Diabetic Patients with Microalbuminuria (AMANDHA Study) [9][10]
| Parameter | This compound (20 mg/day) | Amlodipine (10 mg/day) | p-value (between groups) |
| Reduction in Urinary Albumin Excretion (6 months) | -65.5% | -20% | < 0.01 |
| Reduction in Urinary Albumin Excretion (24 months) | -62.7% | -16.6% | < 0.01 |
| Change in Glomerular Filtration Rate (GFR) (24 months) | -0.4 ml/min/1.73 m² | -4.7 ml/min/1.73 m² | 0.032 |
Experimental Protocols
This section outlines the methodologies employed in key preclinical and clinical studies investigating the pleiotropic effects of this compound.
In Vitro Anti-inflammatory Effects
-
Objective: To assess the effect of this compound on pro-inflammatory cytokine secretion in human endothelial cells and macrophages.[1]
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) and the human monocytic cell line THP-1 (differentiated into macrophages) are cultured under standard conditions.
-
Experimental Workflow:
-
Cells are pre-incubated with various concentrations of this compound (e.g., 1-5 µM) for a specified period.
-
Inflammation is induced by adding pro-inflammatory stimuli such as oxidized low-density lipoprotein (oxLDL) or tumor necrosis factor-alpha (TNF-α).
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of IL-6 and IL-8 in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
To investigate the mechanism, the activation of NF-κB can be assessed by techniques such as Western blotting for phosphorylated IκBα or electrophoretic mobility shift assay (EMSA).
-
Animal Model of Renal Hemodynamics
-
Objective: To investigate the effects of this compound on the morphology of glomerular arterioles in spontaneously hypertensive rats (SHR).[4][5]
-
Animal Model: Spontaneously hypertensive rats (SHR) are used as a model of genetic hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.
-
Experimental Workflow:
-
SHR are treated with this compound (e.g., 5 mg/kg/day, oral gavage) for a specified duration (e.g., 12 weeks).
-
At the end of the treatment period, the rats are euthanized, and their kidneys are perfusion-fixed.
-
The kidneys are processed for histological analysis.
-
Microanatomic techniques are used to measure the luminal diameter and wall thickness of the afferent and efferent arterioles.
-
Morphometric analysis is performed to quantify changes in glomerular structure.
-
Clinical Trial for Metabolic and Renal Effects
-
Objective: To compare the effects of this compound and amlodipine on metabolic and renal parameters in hypertensive patients.[7][8]
-
Study Design: A randomized, double-blind, parallel-group clinical trial (e.g., the MARIMBA or AMANDHA study).
-
Experimental Workflow:
-
Recruit eligible patients with hypertension (and other conditions like metabolic syndrome or type 2 diabetes with microalbuminuria).
-
After a washout period, randomize patients to receive either this compound or amlodipine daily for a predefined duration (e.g., 12 weeks to 24 months).
-
Collect baseline and follow-up data on blood pressure, urinary albumin excretion, and metabolic markers (fasting glucose, insulin, adiponectin, TNF-α).
-
Calculate the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) from fasting glucose and insulin levels.
-
Analyze the changes in these parameters from baseline to the end of the study and compare the effects between the two treatment groups.
-
Conclusion
This compound is a dihydropyridine calcium channel blocker with a distinct pharmacological profile characterized by a range of pleiotropic effects beneficial for cardiovascular health. Beyond its primary function of lowering blood pressure, this compound exerts anti-inflammatory, antioxidant, and positive metabolic effects, and offers significant renal protection. These ancillary properties, mediated by pathways including NF-κB inhibition, modulation of oxidative stress enzymes, and PPAR-γ activation, position this compound as a compelling therapeutic option, particularly for hypertensive patients with comorbidities such as metabolic syndrome or diabetic nephropathy. Further research is warranted to fully elucidate the clinical implications of these pleiotropic effects and to explore their potential in broader cardiovascular risk reduction.
References
- 1. This compound reduces pro-inflammatory cytokines secretion in human endothelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on gene expression and protein level of oxidative stress-related proteins: p22phox and HO-1: relevance for antihypertensive and anti-remodeling effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]
- 4. Effect of calcium antagonists on glomerular arterioles in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of this compound hydrochloride on the renal microcirculation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in hypertensive patients with metabolic syndrome: the MARIMBA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Add-on this compound versus amlodipine in diabetic patients with hypertension and microalbuminuria: the AMANDHA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
Methodological & Application
Protocol for Assessing Manidipine Efficacy in Hypertensive Rat Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Manidipine is a third-generation dihydropyridine calcium channel blocker with a unique pharmacological profile. It exhibits high vascular selectivity by inhibiting both L-type and T-type voltage-dependent calcium channels in smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][2] Notably, this compound also demonstrates a vasodilatory effect on renal efferent arterioles, contributing to its nephroprotective properties.[3][4] This document provides detailed protocols for assessing the efficacy of this compound in established hypertensive rat models, including data presentation guidelines and visualization of key pathways.
Hypertensive Rat Models
The selection of an appropriate animal model is critical for elucidating the antihypertensive effects of this compound. The Spontaneously Hypertensive Rat (SHR) is the most widely used genetic model, while the L-NAME-induced and Two-Kidney, One-Clip (2K1C) models represent pharmacologically and surgically induced hypertension, respectively.
Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of essential hypertension.[5]
-
Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: 12-14 weeks, when hypertension is fully developed.
-
Protocol:
-
House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimatize rats to the experimental procedures, particularly blood pressure measurement, for at least one week.
-
Divide animals into treatment groups: Vehicle control (e.g., 0.5% carboxymethyl cellulose) and this compound-treated groups (e.g., 3 mg/kg/day and 30 mg/kg/day, administered orally via gavage).[5]
-
Treat animals for a predefined period, typically 4-8 weeks.
-
Monitor blood pressure and heart rate weekly.
-
At the end of the study, collect blood and tissue samples for further analysis.
-
L-NAME-Induced Hypertensive Model
This model induces hypertension through the inhibition of nitric oxide synthase (NOS).[6][7]
-
Strain: Male Wistar or Sprague-Dawley rats.
-
Protocol:
-
Administer Nω-nitro-L-arginine methyl ester (L-NAME) in drinking water at a concentration of 40 mg/kg/day for 4-8 weeks to induce hypertension.[7][8]
-
Concurrently, administer this compound or vehicle to the respective treatment groups.
-
Monitor blood pressure regularly to confirm the development of hypertension and assess the efficacy of this compound.
-
Two-Kidney, One-Clip (2K1C) Renovascular Hypertensive Model
This surgical model mimics renovascular hypertension.[9][10]
-
Strain: Male Sprague-Dawley rats.
-
Protocol:
-
Anesthetize the rats (e.g., with isoflurane).
-
Through a flank incision, expose the left renal artery and place a silver or titanium clip with a specific internal diameter (e.g., 0.23 mm) around the artery to induce stenosis.[9][10] The contralateral kidney remains untouched.
-
Allow a recovery period of 1-2 weeks for hypertension to develop.
-
Initiate treatment with this compound or vehicle and continue for the desired study duration.
-
Experimental Protocols
Blood Pressure and Heart Rate Measurement
Accurate measurement of blood pressure is paramount. Both non-invasive and invasive methods can be employed.
This is a common method for repeated measurements in conscious rats.[11][12]
-
Apparatus: A tail-cuff system with a pneumatic cuff and a pulse sensor.
-
Protocol:
-
Acclimatize the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced fluctuations in blood pressure.[13][14]
-
Warm the rat's tail to a suitable temperature (around 32-34°C) to detect the tail pulse.
-
Place the rat in the restrainer and position the tail cuff and sensor on the tail.
-
Inflate the cuff to a pressure sufficient to occlude blood flow (e.g., 250 mmHg) and then gradually deflate it.[12]
-
Record the systolic blood pressure as the pressure at which the pulse reappears.
-
Obtain at least three stable readings and calculate the average.
-
This method provides continuous and more accurate blood pressure data in freely moving, conscious animals.[1][15][16]
-
Apparatus: Implantable telemetry transmitter and a receiving system.
-
Protocol:
-
Anesthetize the rat and, under aseptic conditions, implant the telemetry transmitter's catheter into the abdominal aorta.[13] The transmitter body is secured in the abdominal cavity.
-
Allow a recovery period of at least one week for the animal to regain normal physiological status.
-
Record blood pressure, heart rate, and activity data continuously. Data can be averaged over specific time intervals (e.g., hourly, daily).
-
Assessment of Renal Function
This compound's effects on the kidney are a key aspect of its profile.
-
House rats in metabolic cages for 24-hour urine collection.
-
Measure the total urine volume.
-
Determine the protein concentration in the urine using a standard method (e.g., Bradford assay or a commercial kit).
-
Express proteinuria as total protein excreted per 24 hours.
-
Collect 24-hour urine and a blood sample at the end of the collection period.
-
Measure creatinine concentration in both plasma and urine using a creatinine assay kit.
-
Calculate creatinine clearance as an estimate of GFR using the formula: GFR = (Urine Creatinine x Urine Volume) / (Plasma Creatinine x Time).
Assessment of Endothelial Function
The effect of this compound on the endothelium can be evaluated by measuring key biomarkers.
-
Collect blood samples and isolate plasma or serum.
-
Measure levels of Nitric Oxide (NO) using a Griess reagent-based assay.
-
Measure levels of Endothelin-1 (ET-1) using a commercially available ELISA kit.[5]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) |
| WKY Control | Vehicle | 130 ± 5 | 90 ± 4 | 103 ± 4 | 350 ± 15 |
| SHR Control | Vehicle | 194 ± 3 | 145 ± 6 | 161 ± 5 | 380 ± 20 |
| This compound | 3 mg/kg/day | 175 ± 4 | 130 ± 5 | 145 ± 4* | 375 ± 18 |
| This compound | 30 mg/kg/day | 160 ± 4 | 118 ± 4 | 132 ± 4** | 370 ± 16 |
*p < 0.05, **p < 0.01 vs. SHR Control. Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.
Table 2: Effect of this compound on Renal Function in Hypertensive Rat Models
| Model | Treatment Group | Dose | 24h Proteinuria (mg/day) | Glomerular Filtration Rate (ml/min) |
| SHR | Control | Vehicle | 150 ± 10 | 1.2 ± 0.1 |
| SHR | This compound | 30 mg/kg/day | 110 ± 8 | 1.4 ± 0.1 |
| L-NAME | Control | Vehicle | 200 ± 15 | 1.0 ± 0.1 |
| L-NAME | This compound | 10 mg/kg/day | 140 ± 12 | 1.3 ± 0.1 |
| 2K1C | Control | Vehicle | 180 ± 12 | 1.1 ± 0.1 |
| 2K1C | This compound | 10 mg/kg/day | 130 ± 10 | 1.3 ± 0.1 |
*p < 0.05 vs. respective Control. Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.
Table 3: Effect of this compound on Endothelial Function Markers in Hypertensive Rats
| Model | Treatment Group | Dose | Plasma NO (µM) | Plasma ET-1 (pg/ml) |
| SHR | Control | Vehicle | 30 ± 3 | 5 ± 0.5 |
| SHR | This compound | 30 mg/kg/day | 45 ± 4 | 3.5 ± 0.4 |
| L-NAME | Control | Vehicle | 15 ± 2 | 8 ± 0.7 |
| L-NAME | This compound | 10 mg/kg/day | 25 ± 3 | 6 ± 0.6 |
*p < 0.05 vs. respective Control. Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.
Mandatory Visualizations
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
References
- 1. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ahajournals.org [ahajournals.org]
- 4. wjgnet.com [wjgnet.com]
- 5. Effects of hypotensive and non-hypotensive doses of this compound on structure, responses to endothelin-1 and ICAM-1 production in mesenteric small resistance arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Lutein on L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 9. A novel vascular clip design for the reliable induction of 2-kidney, 1-clip hypertension in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. kentscientific.com [kentscientific.com]
- 12. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings | ADInstruments [adinstruments.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Manidipine in Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of chronic kidney disease (CKD) and end-stage renal disease (ESRD) globally.[1] The pathophysiology is complex, involving both hemodynamic and metabolic factors that lead to glomerular hyperfiltration, albuminuria, and a progressive decline in renal function. Current standard-of-care focuses on strict glycemic control and blockade of the renin-angiotensin-aldosterone system (RAAS).[2] However, a significant residual risk of disease progression remains, highlighting the need for novel therapeutic strategies.
Manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), presents a promising therapeutic option due to its unique pharmacological profile.[3][4] These application notes provide a comprehensive overview of a proposed clinical trial design and detailed protocols for evaluating the efficacy and safety of this compound in patients with diabetic nephropathy.
Rationale for this compound in Diabetic Nephropathy
This compound's potential renoprotective effects stem from its dual blockade of both L-type and T-type calcium channels.[3][5]
-
Hemodynamic Effects: Unlike traditional L-type CCBs that predominantly dilate the afferent arteriole, this compound's additional T-type channel blockade leads to vasodilation of both the afferent and efferent glomerular arterioles.[2][3] This dual action is hypothesized to reduce intraglomerular pressure and hyperfiltration, thereby mitigating a key driver of glomerular damage.[2][6]
-
Metabolic and Anti-inflammatory Effects: Evidence suggests that this compound may also exert beneficial effects through non-hemodynamic pathways. It has been linked to the activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor involved in improving insulin sensitivity and reducing inflammation.[5][6]
The proposed mechanism of action is illustrated below.
Caption: Proposed mechanism of this compound in diabetic nephropathy.
Proposed Clinical Trial Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is proposed to evaluate the efficacy and safety of this compound as an add-on therapy to standard of care in patients with diabetic nephropathy.
Study Objectives
-
Primary Objective: To evaluate the effect of this compound on the change in Urinary Albumin-to-Creatinine Ratio (UACR) from baseline.
-
Secondary Objectives:
-
To assess the effect of this compound on the rate of decline of estimated Glomerular Filtration Rate (eGFR).
-
To evaluate the effect of this compound on systolic and diastolic blood pressure.
-
To assess the safety and tolerability of this compound.
-
Patient Population and Criteria
A summary of the key inclusion and exclusion criteria is provided in the table below.
| Criteria Type | Criteria |
| Inclusion | 1. Age 18-75 years. |
| 2. Diagnosed with Type 2 Diabetes Mellitus. | |
| 3. eGFR ≥ 30 and < 90 mL/min/1.73m². | |
| 4. UACR ≥ 30 and ≤ 3000 mg/g.[7] | |
| 5. Stable dose of ACE inhibitor or ARB for at least 3 months. | |
| 6. Blood pressure ≤ 140/90 mmHg. | |
| 7. HbA1c ≤ 10%. | |
| Exclusion | 1. Type 1 Diabetes Mellitus. |
| 2. History of end-stage renal disease (ESRD), dialysis, or kidney transplant.[8] | |
| 3. Polycystic kidney disease or other primary renal diagnoses.[9] | |
| 4. Recent cardiovascular event (within 3 months).[8] | |
| 5. Uncontrolled hypertension (>140/90 mmHg despite treatment). | |
| 6. Known hypersensitivity to dihydropyridine calcium channel blockers. |
Study Schema
The proposed workflow for the clinical trial is outlined in the diagram below.
References
- 1. Clinical Trials on Diabetic Nephropathy: A Cross-Sectional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. The Urine Albumin-to-Creatinine Ratio: Assessment of Its Performance in the Renal Transplant Recipient Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular Risk Management - Efficacy of this compound in Hypertension and Beyond | ECR Journal [ecrjournal.com]
- 6. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]
- 7. Mechanisms of antiplatelet activity of nifedipine: role of peroxisome proliferator-activated receptor-β-γ-dependent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table 3, Inclusion and exclusion criteria - Diabetes Medications for Adults With Type 2 Diabetes: An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to Manidipine Dosage in Clinical Hypertension Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of manidipine dosage, efficacy, and experimental protocols as documented in various clinical hypertension studies. This guide is intended to assist in the design of future clinical trials and to provide a comprehensive understanding of this compound's clinical application.
This compound Dosage and Administration in Clinical Trials
This compound is a third-generation dihydropyridine calcium channel blocker utilized in the management of mild to moderate essential hypertension.[1] Clinical studies have established a therapeutic range for this compound, with dosages typically initiated at 10 mg once daily.[2]
Dosage Titration and Maximum Dose
The initial dose of 10 mg may be increased to a maximum of 20 mg once daily if the desired antihypertensive effect is not achieved within a 2 to 4-week period.[2] Some studies have explored doses up to 40 mg once daily, demonstrating a dose-dependent reduction in blood pressure.[3][4] However, the 20 mg dose is generally considered a suitable regimen for the majority of patients with mild to moderate hypertension.[3]
Dosage in Specific Populations
-
Elderly Patients: A reduced initial dose of 10 mg once daily is recommended due to slower metabolic processes in this population.[2][5]
-
Patients with Renal Impairment: No dosage adjustment is typically required for patients with mild to moderate renal dysfunction. However, caution is advised when increasing the dose from 10 mg to 20 mg daily.[2] this compound is contraindicated in patients with severe renal failure (creatinine clearance < 10 ml/min).[2]
-
Patients with Hepatic Impairment: Dose reductions should be considered in patients with hepatic insufficiency. For those with mild hepatic dysfunction, the dose should not exceed 10 mg daily.[2]
Summary of Quantitative Data from Clinical Studies
The following tables summarize the efficacy of this compound in reducing blood pressure across various clinical trials.
Table 1: Efficacy of this compound Monotherapy in Hypertensive Patients
| Study/Reference | Patient Population | N | This compound Dose (mg/day) | Treatment Duration | Baseline BP (mmHg) | End-of-Treatment BP (mmHg) | Mean BP Reduction (mmHg) |
| Fogari et al. (1996)[3] | Mild to moderate essential hypertension | 52 | 10, 20, or 40 | 4 weeks | Not specified | Not specified | Dose-dependent reduction |
| Brazilian Multicentre Study (2001)[6] | Stage I and II essential hypertension with overweight/obesity | 102 | 10-20 | 12 weeks | 159±15 / 102±5 | 141±15 / 90±8 | 18 / 12 |
| Celentano et al. (1996)[7] | Mild hypertension | 36 | 10-20 | 52 weeks | Not specified | Significantly reduced | Not specified |
| MAISH Study[8] | Elderly with isolated systolic hypertension | 195 | 10-20 | Not specified | Not specified | Similar to amlodipine | Not specified |
Table 2: Comparative Efficacy of this compound
| Study/Reference | Comparison Drug | Patient Population | This compound Dose (mg/day) | Comparison Dose (mg/day) | Treatment Duration | Outcome |
| MARCADOR Study[8] | Amlodipine, Telmisartan | Stage I-II hypertension with metabolic syndrome | 20 | Amlodipine 10, Telmisartan 80 | 14 weeks | This compound showed superior effects on insulin resistance and LDL-cholesterol compared to amlodipine. |
| AMANDHA Study[8] | Amlodipine | Diabetes with uncontrolled hypertension and microalbuminuria | 20 | 10 | Not specified | Similar BP reduction; this compound significantly reduced urinary albumin excretion. |
| NCT00627952[9][10] | Amlodipine | Mild to moderate hypertension | Not specified | Not specified | 8 weeks | To assess effects on intraglomerular pressure. |
| NCT03106597[11] | Amlodipine | Mild to moderate essential hypertension | 20 | 10 | 8 weeks | To evaluate and compare the development of peripheral edema. |
Experimental Protocols from Clinical Trials
The following protocols are based on methodologies reported in various clinical studies of this compound.
Study Design and Patient Population
-
Design: Most studies employ a randomized, double-blind, parallel-group design.[3][10] An initial placebo run-in period of 2 to 4 weeks is common.[3][12]
-
Inclusion Criteria:
-
Male and female outpatients, typically between 20 and 80 years of age.[11]
-
Diagnosed with uncomplicated essential hypertension (Stage I or II).[11]
-
Specific blood pressure ranges are often defined, for example, systolic blood pressure (SBP) between 140-179 mmHg and diastolic blood pressure (DBP) between 90-109 mmHg.[11]
-
-
Exclusion Criteria:
Treatment Regimen
-
Initial Dose: Patients are typically initiated on 10 mg of this compound once daily, taken in the morning after breakfast.[2][5]
-
Dose Titration: If the target blood pressure is not reached after 2-4 weeks, the dose may be increased to 20 mg once daily.[2][7]
-
Administration: this compound is administered orally, once daily.[11]
Efficacy and Safety Assessments
-
Blood Pressure Measurement:
-
Safety Monitoring:
-
Adverse events are recorded at each visit.
-
Physical examinations are conducted.
-
Laboratory tests, including hematology, clinical biochemistry, and urine analysis, are performed at screening and periodically throughout the study.[11]
-
A 12-lead standard electrocardiogram (ECG) is obtained at screening.[11]
-
Visualizing Experimental and Biological Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of this compound in hypertension.
Typical clinical trial workflow for this compound in hypertension.
Signaling Pathway of this compound's Mechanism of Action
This compound exerts its antihypertensive effect by blocking voltage-dependent L-type and T-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium, leading to vasodilation and a reduction in blood pressure.
Mechanism of action of this compound on vascular smooth muscle cells.
References
- 1. Cardiovascular Risk Management - Efficacy of this compound in Hypertension and Beyond | ECR Journal [ecrjournal.com]
- 2. mims.com [mims.com]
- 3. Evaluation by 24-hour ambulatory blood pressure monitoring of efficacy of this compound hydrochloride 10, 20 or 40 mg once daily as compared to placebo in treating mild to moderate essential hypertension: a double-blind, randomized, parallel group, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayo.edu [mayo.edu]
- 6. [this compound in the treatment of stage I and II essential hypertension patients with overweight or android obesity. A Brazilian multicentre study of efficacy, tolerability and metabolic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-hypertensive effect of this compound: 24 hours monitoring evaluation and Doppler-echocardiographic remarks. [iris.unicz.it]
- 8. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Study to Evaluate the Effects of this compound Versus Amlodipine and the Combination of this compound Plus Delapril Versus Amlodipine Plus Delapril on Intraglomerular Pressure in Hypertensive Patients | MedPath [trial.medpath.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Effect of low-dose this compound on ambulatory blood pressure in very elderly hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Manidipine Solubility for Enhanced Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Manidipine by overcoming its inherent solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving adequate oral bioavailability with this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3][4] This means that while it has high permeability across biological membranes, its oral bioavailability is limited by its very low aqueous solubility.[1][2][3][4] The poor solubility is a significant hurdle in developing effective oral dosage forms.
Q2: What are the main formulation strategies to improve this compound's solubility and oral absorption?
Several advanced formulation techniques have been successfully employed to enhance the solubility and, consequently, the oral bioavailability of this compound. These include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at the molecular level.[5][6][7][8] Upon administration, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with an increased surface area, leading to enhanced dissolution.
-
Nanocrystals: Reducing the particle size of this compound to the nanometer range significantly increases its surface area-to-volume ratio.[1][2][3] This leads to a higher dissolution velocity and improved saturation solubility.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous fluids in the gastrointestinal tract.[9] this compound remains solubilized in the lipid droplets, facilitating its absorption.
Q3: How does food intake affect the oral bioavailability of this compound?
Food intake has been shown to significantly improve the absorption of this compound.[10] A study on healthy male subjects demonstrated that administration of this compound with a standardized breakfast led to a notable increase in the area under the curve (AUC), indicating enhanced overall drug exposure.[10] This effect is likely due to the solubilizing effect of food and bile secretions on the highly lipophilic drug.[10]
Troubleshooting Guides
Issue 1: Low Dissolution Rate Observed with Solid Dispersion Formulation
| Possible Cause | Troubleshooting Step |
| Incorrect Carrier Selection | The choice of carrier is critical. Experiment with different hydrophilic carriers such as Kolliwax GMS II, Soluplus, or a combination of carriers like D-α-tocopherol polyethylene glycol 1000 succinate and copovidone.[5][6][7] |
| Crystalline Drug Remaining in the Dispersion | The drug should be in an amorphous state within the solid dispersion for optimal dissolution.[5][8] Confirm the amorphous nature using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). If crystallinity is detected, optimize the preparation method (e.g., solvent evaporation or melting) to ensure complete molecular dispersion.[6][7] |
| Inadequate Drug-to-Carrier Ratio | The ratio of this compound to the carrier material can significantly impact dissolution. Prepare and test a range of drug-to-carrier ratios to find the optimal balance between drug loading and dissolution enhancement. |
Issue 2: Particle Agglomeration in this compound Nanocrystal Suspension
| Possible Cause | Troubleshooting Step |
| Insufficient Stabilization | Nanocrystals have a high surface energy and tend to agglomerate to reduce it. Use appropriate stabilizers in your formulation. The choice and concentration of the stabilizer are crucial for maintaining the stability of the nanocrystal suspension. |
| Inadequate Zeta Potential | Zeta potential is an indicator of the stability of a colloidal system. A low zeta potential (close to zero) suggests a higher tendency for particle aggregation. Aim for a zeta potential above ±25 mV for good stability.[1] This can be achieved by optimizing the stabilizer and the pH of the medium. |
| Suboptimal Processing Parameters | The parameters of the nanocrystal preparation method (e.g., spray drying, milling) can affect particle size and stability. For spray drying, optimize parameters such as inlet temperature, feed rate, and atomization pressure to achieve uniform, non-aggregated nanocrystals.[1][2][3] |
Issue 3: Poor Emulsification and Drug Precipitation with SNEDDS Formulation
| Possible Cause | Troubleshooting Step |
| Incorrect Excipient Ratios | The ratio of oil (e.g., Capmul MCM), surfactant (e.g., Transcutol P), and co-surfactant (e.g., Lutrol L 300) is critical for the spontaneous formation of a stable nanoemulsion.[9] Construct a ternary phase diagram to identify the optimal excipient ratios that result in a stable nanoemulsion upon dilution. |
| Low Drug Solubility in the Lipid Phase | Ensure that this compound has high solubility in the chosen oil phase. Screen various oils to find one that can effectively solubilize the drug at the desired concentration. |
| Incompatible Excipients | Verify the compatibility of this compound with the selected excipients. Perform Fourier-transform infrared spectroscopy (FTIR) studies to rule out any chemical interactions that could lead to drug degradation or precipitation. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on enhancing this compound's oral bioavailability.
Table 1: Solid Dispersion Formulations and Dissolution Enhancement
| Formulation ID | Carrier(s) | Drug:Carrier Ratio | Preparation Method | In Vitro Drug Release (at 90 min) | Reference |
| SD13 | Kolliwax GMS II and SLS | Not Specified | Solvent Evaporation | 99.41 ± 5.38% | [5] |
| Ternary SD | D-α-tocopherol polyethylene glycol 1000 succinate and copovidone | Varied | Melting and Solidifying | Significantly higher than pure drug | [6][7] |
Table 2: Nanocrystal Formulation Characteristics
| Formulation ID | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| F5 | 391 ± 125 | 0.294 | 28.44 ± 22 | [1][3] |
| F6 | 183 ± 56 | 0.114 | 35.21 ± 13 | [1][3] |
| F8 | 259 ± 97 | 0.248 | 32.14 ± 15 | [1][3] |
Table 3: Pharmacokinetic Parameters of this compound SNEDDS in Wistar Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | Reference |
| Pure Drug | Not specified | Not specified | 7.45 ± 2.24 | [9] |
| Optimized SNEDDS (F14) | 3.42 ± 0.46 | 2.00 ± 0.05 | 11.25 ± 3.45 | [9] |
Experimental Protocols
1. Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and the chosen carrier (e.g., Kolliwax GMS II and SLS) in a suitable organic solvent (e.g., ethanol).[5][11]
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 60-80°C water bath).[11]
-
Drying: Dry the resulting solid mass in a vacuum oven at a low temperature (e.g., 5°C) for 12-24 hours to remove any residual solvent.[11]
-
Milling and Sieving: Pulverize the dried solid dispersion and pass it through a fine-mesh sieve (e.g., 80 mesh) to obtain a uniform powder.[11]
-
Storage: Store the final product in a desiccator in a dark place.[11]
2. Preparation of this compound Nanocrystals by Spray Drying
-
Solution Preparation: Dissolve this compound hydrochloride in a suitable solvent, such as ethanol, ensuring complete dissolution.[1][2][3]
-
Spray Drying: Atomize the drug solution into a hot air stream using a spray dryer. The rapid evaporation of the solvent leads to the formation of nanocrystals.
-
Collection: Collect the dried nanocrystal powder from the cyclone separator of the spray dryer.
-
Characterization: Characterize the resulting nanocrystals for particle size, polydispersity index (PDI), and zeta potential using techniques like dynamic light scattering.[1][3]
3. Formulation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Ternary Phase Diagram Construction: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear, isotropic nanoemulsion to identify the self-nanoemulsifying region.
-
Formulation Preparation: Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial. Add the required amount of this compound and mix thoroughly until a clear solution is obtained. This can be facilitated by gentle heating or vortexing.
-
Characterization: Evaluate the prepared SNEDDS for self-emulsification time, droplet size, and in vitro drug release.[9]
Visualizations
Caption: Experimental workflows for preparing this compound formulations.
Caption: Mechanism of action of this compound.
References
- 1. impactfactor.org [impactfactor.org]
- 2. nanocrystal-formulation-of-manidipine-hcl-an-attempt-to-enhance-solubility-of-poorly-soluble-drug - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Dissolution method for delapril and this compound combination tablets based on an absorption profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation, Characterization and Solubility Enhancement of this compound Solid Dispersions | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of solubility and oral bioavailability of this compound by formation of ternary solid dispersion with d-α-tocopherol polyethylene glycol 1000 succinate and copovidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Food effect on the oral bioavailability of this compound: single dose, randomized, crossover study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102415998A - this compound hydrochloride solid dispersion and preparation method thereof - Google Patents [patents.google.com]
Optimizing Manidipine dosage to minimize peripheral edema
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manidipine. The focus is on strategies to optimize dosage and minimize the common side effect of peripheral edema.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to peripheral edema?
This compound is a third-generation dihydropyridine calcium channel blocker (CCB).[1][2][3][4] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[5] This blockage prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[5] this compound also exhibits inhibitory effects on T-type calcium channels, which may contribute to its renal protective effects.[2][3][6]
Peripheral edema, a common side effect of dihydropyridine CCBs, is primarily caused by a preferential dilation of precapillary arterioles without a corresponding dilation of postcapillary venules.[2][7] This imbalance increases hydrostatic pressure in the capillaries, leading to fluid shifting into the interstitial compartment and resulting in edema.[7] this compound is associated with a lower incidence of peripheral edema compared to other CCBs like amlodipine, which is attributed to a lesser degree of sympathetic nervous system activation and a more balanced vasodilation of both afferent and efferent arterioles in the kidneys.[2][8][9]
Q2: What are the key strategies to minimize this compound-induced peripheral edema during our experiments?
Several strategies can be employed to mitigate peripheral edema associated with this compound in a research setting:
-
Dose Reduction: The incidence of CCB-related edema is often dose-dependent.[10][11] Reducing the this compound dosage may alleviate the edema while maintaining the desired therapeutic effect.[7][11]
-
Switching Calcium Channel Blockers: If edema persists, consider switching to a different class of CCB or another dihydropyridine with a lower reported incidence of edema.[7][12] this compound itself is often considered a good alternative to other CCBs due to its lower risk of this side effect.[9][13]
-
Combination Therapy: The addition of a venodilator, such as an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB), can counteract the arteriolar dilation caused by this compound and reduce edema.[7][12][14] Studies have shown that combining this compound with an ACE inhibitor like delapril can reduce the incidence of peripheral edema.[15]
Q3: How does the incidence of peripheral edema with this compound compare to other calcium channel blockers?
Clinical studies have consistently shown a lower incidence of peripheral edema with this compound compared to other dihydropyridine CCBs, particularly amlodipine. A meta-analysis of head-to-head trials demonstrated that this compound was associated with a significantly lower risk of ankle edema compared to amlodipine.[9][13]
Troubleshooting Guide
Issue: Unexpectedly high incidence of peripheral edema in our animal models treated with this compound.
-
Verify Dosage and Administration: Double-check the dosage calculations and the administration protocol. Ensure the correct dose is being administered consistently. This compound's absorption can be affected by food, so standardized feeding protocols are crucial.[1][4]
-
Assess Animal Model: Consider the specific characteristics of the animal model being used. Factors such as age, sex, and underlying health conditions can influence susceptibility to edema.[10]
-
Re-evaluate Edema Assessment Method: Ensure the method used to assess peripheral edema is accurate and consistently applied. Refer to the "Experimental Protocols" section for standardized methods.
-
Consider Combination Therapy: If the edema is impacting the experimental outcomes, consider introducing an ACE inhibitor or ARB to the treatment regimen to mitigate the edema.
Data Presentation
Table 1: Incidence of Peripheral Edema with this compound vs. Amlodipine
| Study/Meta-Analysis | This compound Dosage | Amlodipine Dosage | Incidence of Peripheral Edema (this compound) | Incidence of Peripheral Edema (Amlodipine) | Relative Risk (RR) for Ankle Edema (this compound vs. Amlodipine) |
| Meta-analysis by Richy et al. (2010)[9] | 10-20 mg | 5-10 mg | - | - | 0.35 (95% CI: 0.23–0.54) |
| Study by Martinez-Martin et al. | 10-20 mg | 5-10 mg | 3.6% | 17.5% | - |
Experimental Protocols
1. Assessment of Peripheral Edema
-
Objective: To quantify the degree of peripheral edema in response to this compound administration.
-
Methodology:
-
Volume Displacement Plethysmography: This is a highly accurate method for measuring limb volume.
-
Establish a baseline limb volume for each subject before drug administration.
-
At specified time points after this compound administration, immerse the subject's limb (e.g., hind paw in rodents) into a water-filled chamber connected to a graduated cylinder or a pressure transducer.
-
The volume of displaced water corresponds to the limb volume.
-
Calculate the percentage change in limb volume from baseline to quantify the extent of edema.
-
-
Bioelectrical Impedance Analysis (BIA): BIA is a non-invasive method to assess body composition, including extracellular water, which is indicative of edema.[10][16]
-
Place electrodes on the subject according to the manufacturer's instructions for the specific BIA device.
-
Obtain baseline measurements of extracellular water to total body water ratio.
-
Repeat measurements at predetermined intervals following drug administration.
-
An increase in the extracellular water to total body water ratio suggests fluid accumulation and edema.[16]
-
-
Pitting Edema Assessment: This is a qualitative but useful clinical assessment.
-
Apply firm pressure with a thumb or finger to the skin over a bony prominence (e.g., the tibia) for several seconds.
-
Observe for the presence and depth of an indentation after the pressure is released.
-
Score the severity of pitting edema on a standardized scale (e.g., 1+ to 4+).
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to vasodilation.
Caption: Pathophysiology of CCB-induced peripheral edema.
Caption: Experimental workflow for assessing drug-induced edema.
References
- 1. mims.com [mims.com]
- 2. wjgnet.com [wjgnet.com]
- 3. researchgate.net [researchgate.net]
- 4. mims.com [mims.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Channel Blocker‐Related Peripheral Edema: Can It Be Resolved? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety profiles of this compound compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Versus Amlodipine in Patients With Hypertension | Clinical Research Trial Listing [centerwatch.com]
- 11. Managing Calcium Channel Blocker‐Related Peripheral Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Managing peripheral oedema caused by calcium channel blockers – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. gpnotebook.com [gpnotebook.com]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Manidipine Aqueous Solution Stability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manidipine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has inherently low aqueous solubility and high lipophilicity.[1][2] This poor water solubility is a primary reason for its precipitation in aqueous media.[3] The crystalline form of this compound is practically insoluble in water.[4] To maintain it in solution, formulation strategies are often necessary.
Q2: My this compound solution is changing color (e.g., turning yellow). What is happening?
A2: this compound is highly sensitive to light.[5] The yellowing of the solution is a likely indicator of photodegradation. The dihydropyridine ring in this compound's structure is prone to oxidation upon light exposure, leading to the formation of degradation products like the nitrophenylpyridine derivative.[5][6] It is crucial to protect all this compound solutions from light.
Q3: How does pH affect the stability of this compound in an aqueous solution?
A3: The stability of this compound is significantly influenced by pH. Forced degradation studies show that this compound degrades under both acidic and alkaline conditions.[5][7][8] Ester and amide bonds, present in many pharmaceuticals, are particularly susceptible to hydrolysis at extreme pH levels.[9] Therefore, maintaining a controlled pH environment, often using buffer systems, is essential to minimize hydrolytic degradation.[9]
Q4: What are the main degradation products I should be aware of?
A4: The primary degradation products of this compound result from photodegradation and hydrolysis.
-
Photodegradation: The main product is the nitrophenylpyridine derivative, which results from the oxidation and aromatization of the dihydropyridine ring.[5] A secondary photoproduct, the nitrozophenylpyridine derivative, is also formed, but typically at much lower concentrations.[5][6]
-
Hydrolysis: Degradation in acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 M NaOH) conditions leads to different hydrolytic products.[7][8]
Troubleshooting Guide
Issue 1: this compound Precipitation or Low Solubility
-
Cause: Inherent low aqueous solubility of the crystalline drug.[3][4]
-
Troubleshooting Steps:
-
Reduce Particle Size: Convert the drug into nanocrystals using methods like spray-drying. This increases the surface area, leading to improved solubility and dissolution rates.[1][2][10]
-
Create Amorphous Solid Dispersions: Formulate this compound with hydrophilic carriers (e.g., polyethylene glycol 4000, copovidone, Kolliwax GMS II) to create an amorphous state, which has higher solubility than the crystalline form.[11][12][13]
-
Use Solubilizing Excipients: Incorporate solubilizers or create self-nanoemulsifying drug delivery systems (SNEDDS) using oils, surfactants, and co-surfactants.[3][14]
-
Adjust pH: While extreme pH can cause degradation, adjusting the pH within a stable range can influence solubility.[3][9] This must be balanced with stability considerations.
-
Issue 2: Solution Instability and Degradation
-
Cause: this compound is susceptible to degradation by light, acid, base, and oxidation.[5][7][8]
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experiments under amber or light-protected conditions. Store stock solutions and samples in light-resistant containers.[5]
-
Control pH: Use buffered solutions to maintain a pH where this compound exhibits maximum stability. Avoid strongly acidic or alkaline conditions.[9]
-
Avoid Oxidizing Agents: Forced degradation studies show this compound degrades in the presence of hydrogen peroxide (H₂O₂).[8] Ensure solvents and excipients are free from oxidizing impurities.
-
Complexation: For photostability, consider forming inclusion complexes with cyclodextrins, which can protect the this compound molecule from light.[6][15]
-
Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated at 4°C) to slow the rate of degradation.[5]
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Method | Duration & Temperature | Observed Degradation | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 1N HCl | 3 hours at 60°C | Significant Degradation | [5] |
| Alkali Hydrolysis | 1N NaOH | 3 hours at 60°C | Major Degradation | [5][8] |
| Oxidative Degradation | 30% v/v H₂O₂ | 3 hours at 80°C | ~3.23% Degradation (API) | [8] |
| Photolytic Degradation | UV light at 254 nm | N/A | Formation of nitrophenylpyridine and nitrozophenylpyridine derivatives | [5] |
| Thermal Degradation | Hot Air Oven | 3 days at 100°C | Stable |[8] |
Table 2: Solubility Enhancement of this compound Formulations
| Formulation Type | Key Excipients/Method | Observed Solubility/Dissolution | Reference |
|---|---|---|---|
| Crystalline this compound | None (Pure Drug) | 0.034 ± 0.004 mg/mL in distilled water | [4] |
| Nanocrystals | Spray-Drying | Significantly improved aqueous solubility and dissolution rates compared to raw drug | [1][10] |
| Solid Dispersion (Binary) | Kolliwax GMS II and SLS | Drug release of 99.41 ± 5.38% within 90 minutes | [11] |
| Solid Dispersion (Ternary) | PEG4000 and Copovidone | Significant increase in solubility and dissolution; stable for 6 months at 40°C/75% RH | [12] |
| Solid Dispersion (Ternary) | TPGS and Copovidone | Significantly increased solubility compared to crystalline drug |[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on standard ICH guidelines for stability testing.[7]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl. Keep the mixture at 60°C for 3 hours.[5] After cooling, neutralize the solution with 1N NaOH and dilute to the final concentration with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH. Keep the mixture at 60°C for 3 hours.[5] After cooling, neutralize with 1N HCl and dilute to the final concentration.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% v/v H₂O₂. Keep the mixture at 80°C for 3 hours.[8] Dilute to the final concentration for analysis.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for a defined period.[5] Keep a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 100°C for 3 days.[8] After the stress period, dissolve the powder and dilute it to the final concentration.
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating RP-HPLC method.[8]
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from methods used to create amorphous solid dispersions.[11]
-
Selection of Carrier: Choose a hydrophilic carrier such as Kolliwax GMS II and a surfactant like Sodium Lauryl Sulfate (SLS).[11]
-
Dissolution: Accurately weigh this compound and the selected carrier(s) in a specific ratio (e.g., 1:1). Dissolve both components in a suitable common solvent, such as methanol.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under a vacuum at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a desiccator under a vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for its physicochemical properties (e.g., using Powder X-ray Diffraction to confirm the amorphous state) and perform dissolution studies.[11][12]
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Primary degradation pathways of this compound.
Caption: Workflow for preparing this compound nanocrystals via spray-drying.
References
- 1. nanocrystal-formulation-of-manidipine-hcl-an-attempt-to-enhance-solubility-of-poorly-soluble-drug - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. Formulation, Characterization and Solubility Enhancement of this compound Solid Dispersions | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. Improved stability of solid dispersions of this compound with polyethylene glycol 4000/copovidone blends: application of ternary phase diagram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation, Characterization and Solubility Enhancement of this compound Solid Dispersions | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Manidipine and Lercanidipine for Renal Protection in Hypertensive Patients
In the management of hypertension, particularly in patients at risk for renal complications, the choice of antihypertensive agent extends beyond mere blood pressure control to encompass end-organ protection. Among the dihydropyridine calcium channel blockers (CCBs), third-generation agents Manidipine and Lercanidipine have garnered attention for their potential renal-protective effects. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Calcium Channels
Both this compound and Lercanidipine are distinguished from older dihydropyridine CCBs by their dual blockade of both L-type and T-type voltage-dependent calcium channels in the renal microvasculature.[1][2][3] This dual action is central to their renal-protective effects.
-
L-type calcium channels are predominantly located in the afferent (pre-glomerular) arterioles. Their blockade leads to vasodilation and a decrease in systemic blood pressure.[4]
-
T-type calcium channels are present in both the afferent and, crucially, the efferent (post-glomerular) arterioles.[2] Blockade of T-type channels in the efferent arteriole leads to its vasodilation, which in turn reduces intraglomerular pressure.[4]
This reduction in intraglomerular pressure is a key mechanism for reducing proteinuria and protecting the glomeruli from hypertension-induced damage.[4]
In addition to this primary mechanism, preclinical and clinical studies suggest other pleiotropic effects that contribute to the renal protection afforded by these drugs. For instance, Lercanidipine has been shown to improve the bioavailability of endothelial nitric oxide (NO) and exhibit anti-inflammatory and antioxidant properties.[1] this compound has been suggested to partially activate PPARγ, which may contribute to improved insulin resistance, a factor often associated with renal disease.[4]
Comparative Efficacy: Insights from Clinical Studies
Direct head-to-head clinical trials comparing the renal protective effects of this compound and Lercanidipine are limited. However, data from individual comparative studies against other antihypertensive agents provide valuable insights into their respective efficacies.
Blood Pressure Reduction
A 3-month, controlled, parallel-group study by Casiglia et al. (2004) in 53 patients with mild-to-moderate essential hypertension demonstrated that both this compound and Lercanidipine effectively reduced blood pressure to a similar extent.[5][6]
| Parameter | This compound (n=26) | Lercanidipine (n=27) |
| Baseline Systolic BP (mmHg) | 156 ± 14 | 159 ± 11 |
| Post-treatment Systolic BP (mmHg) | Not specified | Not specified |
| Daytime Systolic BP Reduction (%) | -5.5% | -3.8% |
| Baseline Diastolic BP (mmHg) | 94 ± 3 | 95.5 ± 5 |
| Post-treatment Diastolic BP (mmHg) | Not specified | Not specified |
| Daytime Diastolic BP Reduction (%) | -5.6% | -6.6% |
| Data from Casiglia E, et al. Adv Ther. 2004.[5][6] |
Reduction of Proteinuria/Albuminuria
The antiproteinuric effects of this compound and Lercanidipine have been evaluated in separate studies, often in comparison to other classes of antihypertensive drugs.
This compound: The AMANDHA study, a 6-month trial with an 18-month extension, compared the addition of this compound (20 mg) to amlodipine (10 mg) in diabetic patients with uncontrolled hypertension and microalbuminuria already receiving a renin-angiotensin system (RAS) blocker.[7] this compound demonstrated a significantly greater reduction in urinary albumin excretion (UAE).[7]
| Study | Drug | Baseline UAE | % Reduction in UAE (6 months) |
| AMANDHA | This compound (n=61) | Not specified | 65.5% |
| Amlodipine (n=30) | Not specified | 20% | |
| Data from Martinez-Martin FJ, et al. Expert Rev Cardiovasc Ther. 2008.[7] |
Lercanidipine: The DIAL study, a 9-12 month multicenter, randomized, double-blind trial, compared Lercanidipine (10-20 mg/day) with the ACE inhibitor ramipril (5-10 mg/day) in hypertensive type 2 diabetic patients with persistent microalbuminuria.[8][9] Both drugs significantly reduced the albumin excretion rate (AER) to a similar degree.[8][9]
| Study | Drug | Baseline AER (µ g/min ) | Change in AER (µ g/min ) after 9-12 months |
| DIAL | Lercanidipine (n=90) | Not specified | -17.4 ± 65 |
| Ramipril (n=90) | Not specified | -19.7 ± 52.5 | |
| Data from Dalla Vestra M, et al. Diabetes Nutr Metab. 2004.[8][9] |
Furthermore, the ZAFRA study investigated the effect of adding Lercanidipine (10 mg/day) to ongoing ACE inhibitor or ARB therapy in patients with chronic renal failure. After 6 months, a significant reduction in proteinuria was observed.[10][11]
| Study | Drug | Baseline Proteinuria ( g/day ) | Post-treatment Proteinuria ( g/day ) |
| ZAFRA | Lercanidipine + RAS blocker (n=175) | 3.5 ± 3.2 | 2.8 ± 2.8 |
| Data from Robles NR, et al. Ren Fail. 2005.[10][11] |
Glomerular Filtration Rate (GFR)
A post-hoc analysis of the AMANDHA study evaluated the long-term effect of this compound versus amlodipine on the estimated Glomerular Filtration Rate (eGFR).[12] Over 2 years, patients treated with this compound showed a smaller decline in eGFR compared to those on amlodipine.
| Parameter | This compound | Amlodipine |
| Baseline eGFR (ml/min/1.73m²) | 67.3 ± 5.2 | 70.2 ± 5.0 |
| eGFR at 2 years (ml/min/1.73m²) | 66.9 ± 4.7 | 65.5 ± 5.0 |
| Change in eGFR over 2 years (ml/min/1.73m²) | -0.4 ± 3.9 | -4.7 ± 5.2 |
| Data from Quintana-Arroyo S, et al. Endocrine Abstracts. 2017.[12] |
Experimental Protocols
Measurement of Urinary Albumin/Protein Excretion
The quantification of urinary albumin or total protein is a cornerstone in assessing renal damage. A standard and widely accepted method for this is the 24-hour urine collection.
References
- 1. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Therapeutic profile of this compound and lercanidipine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Add-on this compound versus amlodipine in diabetic patients with hypertension and microalbuminuria: the AMANDHA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of lercanidipine compared with ramipril on albumin excretion rate in hypertensive Type 2 diabetic patients with microalbuminuria: DIAL Study (Diabete, Ipertensione, Albuminuria, Lercanidipina) | Vestra | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 9. Effect of lercanidipine compared with ramipril on albumin excretion rate in hypertensive Type 2 diabetic patients with microalbuminuria: DIAL study (diabete, ipertensione, albuminuria, lercanidipina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Lercanidipine in patients with chronic renal failure: the ZAFRA Study | Robles | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
Validating the Nephroprotective Effects of Manidipine in Diabetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Manidipine's nephroprotective effects with other relevant alternatives, supported by experimental data from both clinical and preclinical studies. Detailed methodologies and an exploration of the underlying signaling pathways are included to facilitate further research and drug development in the field of diabetic nephropathy.
Comparative Efficacy of this compound in Diabetic Nephropathy
This compound, a third-generation dihydropyridine calcium channel blocker (CCB), has demonstrated significant promise in mitigating renal damage associated with diabetes. Its unique dual-blocking action on both L-type and T-type calcium channels distinguishes it from other CCBs, such as amlodipine, and offers a different mechanistic approach to nephroprotection compared to agents like the angiotensin II receptor blocker (ARB) losartan.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key findings from comparative studies, offering a quantitative look at this compound's performance against other widely used antihypertensive agents in populations with diabetes and hypertension.
Table 1: this compound vs. Amlodipine in Hypertensive Patients with Type 2 Diabetes and Microalbuminuria (AMANDHA Study Post-Hoc Analysis)
| Parameter | This compound (20 mg/day) | Amlodipine (10 mg/day) | p-value | Citation |
| Baseline GFR (ml/min/1.73 m²) | 67.3 (±5.2) | 70.2 (±5.0) | NS | [1] |
| GFR at 2 years (ml/min/1.73 m²) | 66.9 (±4.7) | 65.5 (±5.0) | NS | [1] |
| GFR Loss over 2 years (ml/min/1.73 m²) | 0.4 (±3.9) | 4.7 (±5.2) | 0.032 | [1] |
| Reduction in Albuminuria | ~40% greater reduction with this compound | - | <0.001 | [1] |
Table 2: this compound vs. Losartan/HCTZ in Hypertensive Patients with Type 2 Diabetes and Microalbuminuria
| Parameter | This compound/Delapril | Losartan/HCTZ | p-value (between groups) | Citation |
| Reduction in Microalbuminuria at 1 year (mg/mmol creatinine) | -3.9 | -2.7 | 0.199 | [2] |
| Systolic Blood Pressure Reduction at 1 year (mmHg) | -22.2 | -19.5 | NS | [2] |
| Diastolic Blood Pressure Reduction at 1 year (mmHg) | -14.6 | -14.3 | NS | [2] |
Table 3: Preclinical Data on Renal Hemodynamics in Spontaneously Hypertensive Rats (SHR)
| Parameter | This compound | Control (Untreated SHR) | Citation |
| Glomerular Transcapillary Hydraulic Pressure | Significantly Reduced | Elevated | [3] |
| Afferent Arteriolar Resistance | Reduced | - | [3] |
| Efferent Arteriolar Resistance | Reduced | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for inducing diabetic nephropathy in a rat model and a general protocol for drug administration.
Induction of Diabetic Nephropathy in a Rat Model (Streptozotocin-Induced)
This protocol is a synthesized representation of standard methods for inducing type 1 diabetes in rats to study diabetic nephropathy.
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Induction of Diabetes:
-
Confirmation of Diabetes:
-
Blood glucose levels are monitored 48-72 hours after STZ injection from a tail vein blood sample using a glucometer.
-
Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.[6]
-
-
Development of Nephropathy: The diabetic state is maintained for a period of 8-12 weeks to allow for the development of characteristic features of diabetic nephropathy, such as proteinuria and glomerular histological changes.
Drug Administration Protocol
This is a general protocol for the oral administration of this compound or a comparator drug to the diabetic rat model.
-
Drug Preparation: this compound, amlodipine, or losartan is suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC).
-
Dosing:
-
The drug suspension is administered once daily via oral gavage.
-
Dosages from preclinical studies in hypertensive rats can be adapted, for example, this compound at 1-3 mg/kg/day.
-
The treatment period typically lasts for several weeks (e.g., 4-8 weeks) following the confirmation of established nephropathy.
-
-
Monitoring: Body weight, blood glucose, and urinary albumin excretion are monitored regularly throughout the treatment period.
-
Terminal Procedures: At the end of the treatment period, animals are euthanized. Blood and kidney tissues are collected for biochemical and histological analysis. This includes measuring serum creatinine and blood urea nitrogen (BUN), and performing histological staining (e.g., H&E, PAS, Masson's trichrome) and immunohistochemistry for markers of fibrosis and inflammation.
Signaling Pathways and Mechanisms of Action
This compound's nephroprotective effects are attributed to its unique pharmacological profile that extends beyond systemic blood pressure reduction. The following diagrams illustrate the key signaling pathways involved.
Caption: this compound's multifaceted mechanism of action.
Caption: this compound's potential role in counteracting key pathogenic pathways.
Discussion of Mechanisms and Comparative Advantages
This compound's primary advantage lies in its ability to dilate both the afferent and efferent arterioles of the glomerulus.[3] This is due to its blockade of both L-type calcium channels (predominantly on the afferent arteriole) and T-type calcium channels (present on both arterioles).[7] In contrast, traditional dihydropyridine CCBs like amlodipine primarily block L-type channels, leading to preferential afferent vasodilation. This can potentially increase intraglomerular pressure and worsen proteinuria. By reducing resistance in both arterioles, this compound effectively lowers intraglomerular pressure, a key driver of glomerular damage and albuminuria.[7]
Furthermore, evidence suggests that this compound has pleiotropic effects beyond its hemodynamic actions. It has been shown to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[7][8] PPAR-γ activation is known to have anti-inflammatory and anti-fibrotic effects, which are highly relevant in the context of diabetic nephropathy, a condition characterized by chronic inflammation and excessive extracellular matrix deposition.[8][9] This PPAR-γ activation may also contribute to the observed improvements in insulin sensitivity with this compound treatment.[7]
In comparison, while ARBs like losartan are a cornerstone of diabetic nephropathy treatment due to their blockade of the renin-angiotensin system, combining them with a CCB is often necessary to achieve blood pressure targets. The evidence suggests that this compound may be a more suitable CCB partner than amlodipine in this context, due to its superior effects on reducing albuminuria and preserving glomerular filtration rate.[1]
Conclusion
This compound demonstrates significant nephroprotective effects in the context of diabetes, supported by both clinical and preclinical evidence. Its unique dual-channel blockade and potential for PPAR-γ activation offer a multi-faceted approach to mitigating the progression of diabetic kidney disease. For researchers and drug development professionals, this compound represents a promising therapeutic agent worthy of further investigation, particularly in elucidating its precise molecular interactions with inflammatory and fibrotic signaling cascades in diabetic models. Future preclinical studies directly comparing this compound with other antihypertensives in well-characterized diabetic animal models are warranted to further solidify its position in the therapeutic arsenal against diabetic nephropathy.
References
- 1. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fixed-dose this compound/delapril versus losartan/hydrochlorothiazide in hypertensive patients with type 2 diabetes and microalbuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ as a therapeutic target in diabetic nephropathy and other renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protective effect of losartan in the nephropathy of the diabetic rat includes the control of monoamine oxidase type A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]
- 8. PPAR gamma and PGC‐1alpha activators protect against diabetic nephropathy by suppressing the inflammation and NF‐kappaB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPAR gamma and PGC-1alpha activators protect against diabetic nephropathy by suppressing the inflammation and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial of Manidipine Against Nifedipine: A Comparative Guide
In the landscape of calcium channel blockers for the management of hypertension, manidipine and nifedipine have been subjects of direct comparative clinical trials to ascertain their relative efficacy and safety. This guide provides a comprehensive analysis of these head-to-head studies, presenting quantitative data, experimental methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Efficacy in Blood Pressure Reduction
Multiple randomized controlled trials have demonstrated that both this compound and nifedipine are effective in lowering blood pressure in patients with mild to moderate hypertension.[1][2]
A multicenter, randomized controlled trial involving 101 hypertensive patients with chronic renal failure showed that both this compound (20 mg daily) and nifedipine (60 mg daily) achieved a significant reduction in systolic and diastolic blood pressure over a three-month period (p < 0.001 for both).[3][4] Similarly, a study with 63 outpatients with mild to moderate hypertension found that both drugs significantly decreased blood pressure after eight weeks of treatment (p < 0.01).[1][5] In this study, systolic blood pressure in the this compound group decreased from 164 ± 14 to 140 ± 18 mmHg, and diastolic blood pressure decreased from 99 ± 6 to 87 ± 7 mmHg.[1][5] In the nifedipine group, systolic blood pressure decreased from 163 ± 11 to 134 ± 17 mmHg, and diastolic blood pressure decreased from 101 ± 10 to 88 ± 9 mmHg.[1][5]
The antihypertensive efficacy was found to be high for both drugs, with rates of 90% for this compound and 86.4% for nifedipine in one trial.[1][5]
Comparative Safety and Tolerability
A key differentiator between this compound and nifedipine in head-to-head trials is their side-effect profile. This compound has consistently demonstrated a better tolerability profile, with a lower incidence of severe adverse reactions.[1][3]
In a study of hypertensive patients with chronic renal failure, the number of patients experiencing severe adverse reactions was significantly lower in the this compound group (8.5%) compared to the nifedipine group (14.5%) (p < 0.01).[3][4] While the overall incidence of adverse events was similar between the two groups, the severity and specificity of these events favored this compound.[4] Nifedipine was associated with a higher frequency of severe adverse events, including a high rate of ankle edema.[4] In another trial, while a few adverse effects were noted in both groups, two patients in the nifedipine group had to discontinue medication due to severe reactions.[1][5]
Renal Function and Proteinuria
Beyond blood pressure control, studies have highlighted a potential nephroprotective advantage of this compound over nifedipine.
In hypertensive patients with chronic renal failure, this compound treatment led to a significant increase in creatinine clearance (p < 0.01) and a decrease in creatinine blood levels (p < 0.05), suggesting an improvement in renal function.[3][4] In contrast, these parameters were unchanged in the nifedipine group.[6] Furthermore, proteinuria did not significantly change in the this compound group, whereas it increased in the nifedipine group (p < 0.05).[3][4] This differential effect on proteinuria is a significant finding, as proteinuria is a key marker of renal damage.
Mechanism of Action: The Role of T-type Calcium Channels
The observed differences in renal effects and adverse event profiles may be attributed to the distinct mechanisms of action of the two drugs. While both are dihydropyridine calcium channel blockers, this compound is known to block both L-type and T-type calcium channels.[7][8] Nifedipine, an older dihydropyridine, primarily acts on L-type calcium channels.[8]
The blockade of T-type calcium channels in the efferent glomerular arterioles by this compound is thought to contribute to its renal-protective effects by reducing intraglomerular pressure.[7][8] This dual blockade leads to vasodilation of both afferent and efferent arterioles, preserving glomerular filtration rate and reducing proteinuria.[8]
Data Summary
Table 1: Blood Pressure Reduction
| Study Population | Treatment Duration | Drug and Dosage | Baseline SBP (mmHg) | End-of-Study SBP (mmHg) | Baseline DBP (mmHg) | End-of-Study DBP (mmHg) |
| Hypertensive patients with chronic renal failure[3] | 3 months | This compound 20 mg/day | - | - | - | - |
| Nifedipine 60 mg/day | - | - | - | - | ||
| Mild to moderate hypertensive outpatients[1][5] | 8 weeks | This compound | 164 ± 14 | 140 ± 18 | 99 ± 6 | 87 ± 7 |
| Nifedipine retard | 163 ± 11 | 134 ± 17 | 101 ± 10 | 88 ± 9 |
Table 2: Adverse Events
| Study Population | This compound Adverse Event Rate | Nifedipine Adverse Event Rate | Key Findings |
| Hypertensive patients with chronic renal failure[3][4] | 8.5% (severe) | 14.5% (severe) | Significantly fewer severe adverse reactions with this compound (p < 0.01). |
| Mild to moderate hypertensive outpatients[1][5] | - | - | Two patients in the nifedipine group discontinued due to severe adverse effects. |
Table 3: Renal Function Parameters
| Study Population | Parameter | This compound Group | Nifedipine Group | p-value |
| Hypertensive patients with chronic renal failure[3][4] | Creatinine Clearance | Significantly increased | No significant change | < 0.01 |
| Blood Creatinine | Significantly decreased | No significant change | < 0.05 | |
| Proteinuria | No significant change | Increased | < 0.05 |
Experimental Protocols
Multicenter Randomized Controlled Trial in Patients with Chronic Renal Failure[3][9]
-
Study Design: A multicenter, randomized, controlled trial.
-
Patient Population: 101 hypertensive patients with chronic renal failure (creatinine levels 1.5 to 5.0 mg/dL).
-
Intervention: Patients were randomly assigned to receive either this compound 20 mg daily or nifedipine 60 mg daily.
-
Follow-up: Patients were assessed every two weeks, with a final follow-up after three months.
-
Primary Endpoint: Achievement of diastolic blood pressure (DBP) ≤ 90 mmHg or a 10 mmHg reduction in DBP from baseline.
-
Secondary Endpoints: Improvement in renal function, assessed by creatinine clearance, blood creatinine levels, and protein and sodium urine excretion.
Clinical Trial in Mild to Moderate Hypertensive Outpatients[1][5]
-
Study Design: A clinical trial comparing this compound hydrochloride and nifedipine hydrochloride retard monotherapies.
-
Patient Population: 63 outpatients with mild to moderate hypertension and no advanced systemic diseases.
-
Intervention: Patients were randomly divided into two groups to receive either this compound or nifedipine retard.
-
Follow-up: The study duration was eight weeks.
-
Endpoints: Clinical effects on blood pressure and the incidence of adverse effects.
Visualizations
Caption: Experimental workflow of a head-to-head clinical trial.
Caption: Differential effects on renal arterioles.
References
- 1. Effects of this compound hydrochloride on blood pressure in hypertensive patients--a comparison with nifedipine retard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of this compound and nifedipine on blood pressure and renal function in patients with chronic renal failure: a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of this compound Hydrochloride on Blood Pressure in Hypertensive Patients - A Comparison with Nifedipine Retard = this compound Hydrochloride在高血壓病人之治療效果—與nifedipine比較|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular Risk Management - Efficacy of this compound in Hypertension and Beyond | ECR Journal [ecrjournal.com]
- 8. wjgnet.com [wjgnet.com]
Manidipine Demonstrates Superior Safety Profile in Meta-Analysis of Calcium Channel Blockers
A comprehensive meta-analysis of head-to-head clinical trials reveals that manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), exhibits a significantly better safety and tolerability profile compared to other CCBs, particularly the widely prescribed amlodipine. The primary advantage of this compound lies in its markedly lower incidence of ankle edema, a common and often treatment-limiting side effect of this drug class.
For researchers, scientists, and drug development professionals, this comparative guide synthesizes the key findings on the safety of this compound, presenting quantitative data from meta-analyses, detailing the experimental methodologies employed in these studies, and visualizing the underlying physiological and analytical frameworks.
Comparative Safety Data: this compound vs. Amlodipine
A key meta-analysis of four high-quality, head-to-head randomized controlled trials (RCTs), encompassing 838 patients with hypertension, provides robust evidence for the superior safety of this compound compared to amlodipine.[1][2][3] While both drugs demonstrated equivalent efficacy in lowering systolic and diastolic blood pressure, this compound was associated with a significantly lower risk of adverse events.[1][2][3][4]
| Adverse Event | Relative Risk (RR) (this compound vs. Amlodipine) | 95% Confidence Interval (CI) | Risk Difference (RD) | Key Finding |
| Total Adverse Events | 0.69[1][2][4] | 0.56 - 0.85[1][2][4] | -11% | Patients on this compound have a 31% lower risk of experiencing any adverse event compared to those on amlodipine.[1] |
| Ankle Edema | 0.35[1][2][4] | 0.22 - 0.54[1] | -11.3% | The risk of developing ankle edema is 65% lower with this compound than with amlodipine.[1] |
These findings are consistent across multiple analyses, highlighting a clear safety advantage for this compound in the long-term management of mild to moderate hypertension.[1][4]
Methodologies of Included Studies
Inclusion Criteria for the Meta-Analysis:
-
Study Design: Randomized controlled trials (RCTs).[4]
-
Comparison: Head-to-head comparison of this compound (10-20 mg) and amlodipine (5-10 mg).[4]
-
Patient Population: Patients with mild to moderate essential hypertension.[5]
-
Outcome Measures: Changes in systolic and diastolic blood pressure, incidence of total adverse events, and incidence of ankle edema.[4]
A thorough search of medical databases, including MEDLINE and EMBASE, was conducted to identify relevant studies published between 1995 and 2009.[2][4] The quality of the included RCTs was assessed to ensure the robustness of the meta-analysis results.[1][3]
Visualizing the Research and Mechanism
To better understand the process of this comparative research and the underlying mechanism of action of CCBs, the following diagrams are provided.
Caption: Workflow of a systematic review and meta-analysis.
The vasodilatory effects of dihydropyridine CCBs are central to both their therapeutic action and their side-effect profile. Ankle edema is thought to result from a preferential dilation of precapillary arterioles, leading to increased hydrostatic pressure and fluid extravasation. This compound's favorable profile may be due to a more balanced vasodilation or other pleiotropic effects.[1]
Caption: Simplified signaling pathway of dihydropyridine CCBs.
Comparison with Other Third-Generation CCBs
The improved safety profile is not unique to this compound among the newer generation of CCBs. Lercanidipine, another third-generation dihydropyridine, has also been shown to have a lower incidence of peripheral edema compared to first-generation CCBs like amlodipine, felodipine, and nifedipine.[6][7][8] A meta-analysis comparing lercanidipine to these older agents found a significantly reduced risk of peripheral edema.[6][7][8] However, when compared to other second-generation (lipophilic) CCBs, which include this compound, the frequency of peripheral edema, flushing, and headache did not differ statistically.[6][7][8] This suggests that the improved tolerability, particularly the reduction in edema, is a feature of the third-generation dihydropyridine CCBs.
Conclusion
References
- 1. Efficacy and safety profiles of this compound compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety profiles of this compound compared with amlodipine: a meta-analysis of head-to-head trials [crd.york.ac.uk]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Results of a meta-analysis comparing the tolerability of lercanidipine and other dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Manidipine and Delapril on Intraglomerular Pressure
In the management of hypertension, particularly in patients with renal comorbidities, the choice of antihypertensive agent extends beyond systemic blood pressure control to its specific effects on renal hemodynamics. Intraglomerular pressure, a key determinant of glomerular filtration and a driver of renal damage, is a critical parameter influenced by these therapies. This guide provides a detailed comparison of the effects of Manidipine, a third-generation dihydropyridine calcium channel blocker, and Delapril, an angiotensin-converting enzyme (ACE) inhibitor, on intraglomerular pressure, supported by experimental data and mechanistic insights.
Mechanism of Action and Effects on Renal Hemodynamics
This compound exerts its antihypertensive effect by blocking voltage-dependent L-type and T-type calcium channels. This dual blockade is crucial for its renal effects. L-type calcium channels are predominantly located on the afferent (pre-glomerular) arterioles, while T-type calcium channels are present on both afferent and efferent (post-glomerular) arterioles. By dilating both arterioles, this compound can effectively reduce intraglomerular pressure while maintaining or even increasing renal plasma flow.[1][2][3][4]
Delapril , as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II.[5][6] Angiotensin II is a potent vasoconstrictor, with a preferential effect on the efferent arteriole. By reducing angiotensin II levels, Delapril leads to vasodilation of the efferent arteriole, thereby decreasing intraglomerular pressure and filtration fraction.[7]
Quantitative Comparison of Renal Hemodynamic Effects
Direct comparative studies measuring the intraglomerular pressure for both this compound and Delapril under the same experimental conditions are limited. However, data from individual and comparative studies with other agents provide valuable insights.
A study comparing this compound with Amlodipine in hypertensive patients demonstrated that this compound did not significantly change the calculated intraglomerular pressure (Pglom) from baseline, whereas Amlodipine, which primarily dilates the afferent arteriole, caused a significant increase.[8] This highlights this compound's unique renal-sparing vasodilatory profile.
The DEMAND (Delapril and this compound for Nephroprotection in Diabetes) trial, a large-scale, long-term study in hypertensive patients with type 2 diabetes, compared the combination of this compound and Delapril with Delapril monotherapy and placebo. While this study did not directly measure intraglomerular pressure, it found that both active treatment arms had similar effects on the rate of glomerular filtration rate (GFR) decline, which was not significantly different from placebo in this population with well-controlled blood pressure.[2][9] However, the combination therapy was associated with a significant reduction in major cardiovascular events.[2][9]
Another study directly comparing Delapril and this compound in hypertensive patients with type 2 diabetes found that Delapril was more effective in preventing the progression to overt albuminuria, a marker of glomerular damage, despite similar blood pressure control.[10][11] This suggests a potentially more pronounced effect of Delapril on reducing intraglomerular pressure or other protective renal mechanisms in this patient population.
Table 1: Comparative Effects of this compound and an ACE inhibitor (represented by Delapril's class effect) on Renal Hemodynamics
| Parameter | This compound | Delapril (ACE Inhibitor) |
| Primary Mechanism | L-type & T-type Ca2+ channel blockade | Angiotensin-Converting Enzyme (ACE) inhibition |
| Afferent Arteriolar Resistance | Decreased | No significant direct effect |
| Efferent Arteriolar Resistance | Decreased | Decreased |
| Intraglomerular Pressure | Neutral or Decreased | Decreased |
| Renal Plasma Flow | Increased | Increased |
| Glomerular Filtration Rate | Maintained or slightly increased | Maintained or slightly decreased (acutely) |
| Filtration Fraction | Decreased | Decreased |
Note: The effects of Delapril are inferred from the established class effects of ACE inhibitors on renal hemodynamics.
Experimental Protocols
Measurement of Renal Hemodynamics and Calculation of Intraglomerular Pressure
The following methodology is based on a study investigating the effects of this compound on intrarenal hemodynamics[8].
1. Patient Population: Patients with mild to moderate essential hypertension.
2. Study Design: A randomized, double-blind, parallel-group study.
3. Investigational Drugs: this compound (e.g., 20 mg daily) or Delapril (e.g., 30 mg daily).
4. Measurement of GFR and RPF:
- GFR: Determined by the constant-infusion input-clearance technique using inulin.
- RPF: Determined by the constant-infusion input-clearance technique using p-aminohippurate (PAH).
- Blood and urine samples are collected at specified intervals to calculate the clearance of these markers.
5. Calculation of Renal Hemodynamic Parameters:
- Renal Blood Flow (RBF): RPF / (1 - Hematocrit)
- Renal Vascular Resistance (RVR): Mean Arterial Pressure (MAP) / RBF
- Filtration Fraction (FF): GFR / RPF
- Afferent (RA) and Efferent (RE) Arteriolar Resistances and Intraglomerular Pressure (Pglom): Calculated using the Gomez' equations, which require MAP, GFR, RPF, and plasma protein concentration.
Assessment of Albuminuria
1. Patient Population: Hypertensive patients with type 2 diabetes and microalbuminuria.
2. Study Design: A randomized, controlled trial.
3. Investigational Drugs: this compound (e.g., 10-20 mg daily) or Delapril (e.g., 30 mg daily).
4. Measurement of Albuminuria:
- 24-hour urinary albumin excretion (UAE) is measured at baseline and at follow-up visits.
- Alternatively, the albumin-to-creatinine ratio (ACR) from a spot urine sample can be used.
5. Analysis: Changes in UAE or ACR from baseline are compared between the treatment groups.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and Delapril lead to their differential effects on glomerular arteriolar tone and, consequently, intraglomerular pressure.
Caption: Signaling pathways of this compound and Delapril on glomerular arterioles.
Caption: Workflow for assessing drug effects on intraglomerular pressure.
Conclusion
Both this compound and Delapril offer renoprotective benefits beyond systemic blood pressure reduction by modulating intraglomerular pressure. This compound, through its unique dual L- and T-type calcium channel blockade, induces a balanced vasodilation of both afferent and efferent arterioles, leading to a neutral or reduced intraglomerular pressure. Delapril, via ACE inhibition, primarily targets the efferent arteriole, effectively lowering intraglomerular pressure.
The choice between these agents may depend on the specific clinical context. In patients where afferent arteriolar dysregulation is a concern, this compound's balanced vasodilation may be advantageous. In contrast, in conditions characterized by high angiotensin II-mediated efferent vasoconstriction, such as in diabetic nephropathy, Delapril's targeted action may be particularly beneficial, as suggested by its superior effect on reducing the progression of albuminuria in some studies. Combination therapy may offer synergistic effects, although further research is needed to delineate its precise impact on intraglomerular pressure. The selection of antihypertensive therapy should be individualized, considering the patient's comorbidities and the specific hemodynamic profile of the chosen agent.
References
- 1. The effect of this compound on renal hemodynamics in essential hypertensive patients: responses to acute stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and delapril in hypertensive patients with type 2 diabetes mellitus: the delapril and this compound for nephroprotection in diabetes (DEMAND) randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]
- 4. Effects on urinary albumin excretion and renal function changes by delapril and this compound in normotensive type 2 diabetic patients with microalbuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discordant effects of enalapril and lisinopril on systemic and renal hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and acute effect on the renin-angiotensin system of delapril in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound–delapril combination in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Delapril versus this compound in hypertensive therapy to halt the type-2-diabetes-mellitus-associated nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Manidipine in Combination with ACE Inhibitors Versus Other Antihypertensive Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of manidipine in combination with Angiotensin-Converting Enzyme (ACE) inhibitors against other common antihypertensive combination therapies. The information is supported by experimental data from key clinical trials to aid in research and drug development.
Executive Summary
The combination of this compound, a third-generation dihydropyridine calcium channel blocker (CCB), with an ACE inhibitor offers a potent and well-tolerated therapeutic option for hypertension. This combination demonstrates comparable, and in some aspects, superior efficacy to other standard combinations, such as those including thiazide diuretics or angiotensin II receptor blockers (ARBs). Notably, the this compound-ACE inhibitor pairing often presents a more favorable metabolic and safety profile, particularly concerning insulin sensitivity and the incidence of adverse effects like ankle edema.
Comparative Efficacy: Quantitative Data
The following tables summarize the key findings from comparative clinical trials.
Table 1: Blood Pressure Reduction
| Clinical Trial | Treatment Arms | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |
| Mugellini et al. (2004) | Delapril/Manidipine | Not specified | -14 | [1][2] |
| Enalapril/HCTZ | Not specified | -15 | [1][2] | |
| Trimarco et al. (2005) | Delapril/Manidipine | -21.5 | -15.7 | [3] |
| Lisinopril/HCTZ | -23.8 | -16.2 | [3] | |
| Roca-Cusachs et al. (2008) | Delapril/Manidipine | -9.3 (24-h) | -4.6 (24-h) | [4][5] |
| Losartan/HCTZ | -10.7 (24-h) | -4.5 (24-h) | [4][5] | |
| Fogari et al. (2009) | Delapril/Manidipine | -22.2 | -14.6 | [6][7] |
| Losartan/HCTZ | -19.5 | -14.3 | [6][7] | |
| Fogari et al. (2008) | Delapril/Manidipine | -27.7 | -15.1 | |
| Olmesartan/HCTZ | -28.3 | -14.8 |
Table 2: Effects on Metabolic and Renal Parameters
| Clinical Trial | Treatment Arms | Key Findings | Reference |
| MARCADOR Study | This compound/Lisinopril | Superior improvement in insulin resistance (-26.5% vs -3.0%), albumin/creatinine ratio (-28.2% vs -3.6%), and LDL cholesterol (-6.8% vs +1.7%) compared to amlodipine. | [8] |
| Amlodipine | [8] | ||
| Telmisartan | [8] | ||
| Fogari et al. (2009) | Delapril/Manidipine | Trend towards a reduction in blood glucose (-0.2 mmol/L, p=0.064). | [6][7] |
| Losartan/HCTZ | No significant change in blood glucose. | [6][7] | |
| Fogari et al. (2008) | Delapril/Manidipine | No significant changes in metabolic parameters. | |
| Olmesartan/HCTZ | Increase in HbA1c (+0.7%), uric acid (+0.4 mg/dL), and triglycerides (+41.3 mg/dL); decrease in HDL-C (-3.4 mg/dL) and serum potassium (-0.3 mmol/L). | ||
| AMANDHA Study | This compound + RAS Blocker | Greater reduction in urinary albumin excretion (65.5% vs 20% at 6 months) compared to amlodipine + RAS blocker. | [9] |
| Amlodipine + RAS Blocker | [9] | ||
| DEMAND Trial | Delapril/Manidipine | No significant difference in GFR decline compared to placebo. Reduced risk of major cardiovascular events (HR 0.17) and retinopathy (HR 0.27) vs. placebo. | [2][10] |
| Delapril | [2][10] | ||
| Placebo | [2][10] |
Table 3: Adverse Events
| Clinical Trial | Treatment Arms | Incidence of Treatment-Related Adverse Events | Incidence of Ankle Edema | Reference | | :--- | :--- | :--- | :--- | | Mugellini et al. (2004) | Delapril/Manidipine | 9.4% | Not specified |[1][2] | | | Enalapril/HCTZ | 9.3% | Not specified |[1][2] | | MARCADOR Study | this compound/Lisinopril | 13.3% | Not specified |[8] | | | Amlodipine | 26.7% | Not specified |[8] | | | this compound | 3.3% | Not specified |[8] | | | Telmisartan | 3.3% | Not specified |[8] | | Fogari et al. (2009) | Delapril/Manidipine | 1 patient (1.9%) discontinued due to adverse events. | Not specified |[6][7] | | | Losartan/HCTZ | 2 patients (3.6%) discontinued due to adverse events. | Not specified |[6][7] |
Signaling Pathways
The synergistic effect of the this compound and ACE inhibitor combination can be attributed to their complementary mechanisms of action.
Caption: Simplified signaling pathways of this compound and ACE Inhibitors.
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.
MARCADOR Study
-
Objective: To compare the effects of this compound 20 mg, this compound 10 mg/lisinopril 10 mg, amlodipine 10 mg, and telmisartan 80 mg on insulin sensitivity and other metabolic markers in hypertensive non-diabetic patients with metabolic syndrome.[8]
-
Study Design: A prospective, randomized, open-label, blinded-endpoint (PROBE) study.[8]
-
Patient Population: 120 patients aged 35-75 years with stage I-II essential hypertension and metabolic syndrome.[8]
-
Inclusion Criteria: Systolic blood pressure (SBP) 140-179 mmHg, diastolic blood pressure (DBP) 90-109 mmHg, and meeting the criteria for metabolic syndrome.[8]
-
Exclusion Criteria: Secondary hypertension, history of cardiovascular events, significant renal or hepatic disease, and diabetes mellitus.
-
Randomization: Patients were randomized to receive one of the four treatments once daily for 14 weeks.[8]
-
Primary Endpoint: Change in insulin sensitivity from baseline.[8]
-
Secondary Endpoints: Changes in blood pressure, lipid profile, albumin/creatinine ratio, and various inflammatory and prothrombotic markers.[8]
-
Statistical Analysis: Efficacy analysis was performed on the per-protocol population. The primary endpoint was analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate.
Trial by Mugellini et al. (2004)
-
Objective: To compare the antihypertensive efficacy and tolerability of delapril 30 mg alone or with this compound 10 mg versus enalapril 20 mg alone or with hydrochlorothiazide (HCTZ) 12.5 mg in patients with mild to moderate essential hypertension.[1][2]
-
Study Design: A multicenter, active-controlled, parallel-group trial.[1][2]
-
Patient Population: 160 patients aged 18 to 75 years with DBP ≥90 and ≤109 mm Hg.[1][2]
-
Procedure: After a 2-week placebo run-in, patients were randomized (2:1 ratio) to receive delapril or enalapril for 8 weeks. Non-responders (DBP ≥85 mm Hg) then received the combination therapy for an additional 8 weeks.[1][2]
-
Primary Efficacy Variable: Change in sitting DBP at the end of treatment.[1]
-
Secondary Efficacy Variables: Percentage of patients with normalized DBP (≤85 mm Hg) and the percentage of responders (≥10 mm Hg reduction in DBP or DBP <85 mm Hg).[1]
DEMAND Trial
-
Objective: To assess whether delapril alone or in combination with this compound slows the rate of glomerular filtration rate (GFR) decline compared to conventional antihypertensive therapy in hypertensive patients with type 2 diabetes.[10][11]
-
Study Design: A prospective, randomized, double-blind, placebo-controlled trial.[10][11]
-
Patient Population: 380 hypertensive type 2 diabetic patients with albuminuria <200 mg/min.[10]
-
Inclusion Criteria: Age ≥ 40 years, history of type 2 diabetes for at least three months, SBP/DBP ≥ 135/85 mmHg or on antihypertensive therapy, and serum creatinine ≤ 1.5 mg/dL.[4]
-
Exclusion Criteria: Urinary albumin excretion rate ≥ 200 µ g/min .[4]
-
Randomization: Patients were randomized to 3 years of treatment with this compound/delapril (10/30 mg/day), delapril (30 mg/day), or placebo.[10]
-
Primary Outcome: Glomerular filtration rate (GFR) decline.[10]
-
Secondary Outcomes: Incidence of major cardiovascular events, retinopathy, and neuropathy.[10]
Experimental Workflow
The following diagram illustrates a typical workflow for the clinical trials discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of delapril plus this compound compared with enalapril plus hydrochlorothiazide in mild to moderate essential hypertension: results of a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction [frontiersin.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy of this compound/delapril versus losartan/hydrochlorothiazide fixed combinations in patients with hypertension and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]
- 7. ACE inhibition enhances bradykinin relaxations through nitric oxide and B1 receptor activation in bovine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound and delapril in hypertensive patients with type 2 diabetes mellitus: the delapril and this compound for nephroprotection in diabetes (DEMAND) randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular Risk Management - Efficacy of this compound in Hypertension and Beyond | ECR Journal [ecrjournal.com]
Safety Operating Guide
Manidipine Disposal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of manidipine, a dihydropyridine calcium channel blocker, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent the release of pharmacologically active compounds into the environment. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, grounded in safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding personal protective equipment (PPE), spill response, and first aid measures.[1][2][3] this compound is classified as toxic if swallowed, and appropriate handling, including the use of gloves, lab coats, and eye protection, is mandatory to prevent accidental exposure.[2][3]
Environmental Considerations and Data
One study on the degradation of this compound under forced laboratory conditions provides some insight into its environmental fate. The study indicated that this compound undergoes degradation under alkaline and photolytic conditions. The photolytic degradation was found to follow zero-order kinetics. While this suggests that the compound is not indefinitely persistent, it does not negate the need for proper disposal, as the degradation products and their potential environmental effects are not fully characterized.
Due to the lack of comprehensive ecotoxicity data, a quantitative risk assessment cannot be provided at this time. The following table summarizes the currently available information.
| Parameter | Value | Source |
| Acute Oral Toxicity (Rat) | LD50 = 156 mg/kg | [2] |
| Photolytic Degradation Kinetics | Zero-order |
Step-by-Step Disposal Procedures
The recommended procedure for the disposal of this compound from a laboratory setting involves a multi-step process that prioritizes safety and regulatory compliance. This process is designed to ensure that the waste is handled, segregated, and ultimately disposed of by qualified professionals.
1. Waste Identification and Segregation:
-
Pure this compound (API): Unused or expired this compound active pharmaceutical ingredient should be treated as hazardous chemical waste.
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be considered contaminated waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected for appropriate disposal.
2. Containment and Labeling:
-
All this compound waste must be collected in designated, leak-proof, and clearly labeled containers.
-
Containers for solid waste should be separate from those for liquid waste.
-
Labels should clearly indicate "Hazardous Waste," the name "this compound," and any other relevant hazard information as per your institution's and local regulations.
3. On-site Neutralization (Not Recommended without a Validated Protocol):
-
While studies have shown that this compound degrades under certain conditions, there are no standardized and validated protocols for its neutralization in a typical laboratory setting.
-
Attempting to neutralize the compound without a proper, validated protocol could lead to incomplete degradation, the generation of unknown and potentially hazardous byproducts, and non-compliance with waste disposal regulations.
4. Professional Waste Management:
-
The primary and recommended method for the disposal of this compound waste is to engage a licensed and certified hazardous waste disposal company.
-
These companies are equipped to handle and transport pharmaceutical waste in accordance with all federal, state, and local regulations.
-
Ensure that the selected waste management partner provides a manifest or a certificate of destruction for your records.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting. This decision-making tree ensures that all waste streams are appropriately managed.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By following these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Building trust through responsible chemical management is paramount in the scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
